Narbomycin
Description
This compound has been reported in Streptomyces venezuelae with data available.
structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
6036-25-5 |
|---|---|
Molecular Formula |
C28H47NO7 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |
InChI |
InChI=1S/C28H47NO7/c1-10-23-15(2)11-12-22(30)16(3)13-17(4)26(19(6)24(31)20(7)27(33)35-23)36-28-25(32)21(29(8)9)14-18(5)34-28/h11-12,15-21,23,25-26,28,32H,10,13-14H2,1-9H3/b12-11+/t15-,16-,17+,18-,19+,20-,21+,23-,25-,26+,28+/m1/s1 |
InChI Key |
OXFYAOOMMKGGAI-JLTOUBQASA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Synonyms |
narbomycin |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Narbomycin from Streptomyces venezuelae: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Narbomycin, a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae. The document details the genetic basis of its production, a comprehensive protocol for its cultivation and extraction, and its known biological activities. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. Key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.
Introduction
Streptomyces venezuelae is a filamentous bacterium recognized for its capacity to produce a diverse array of secondary metabolites, including several clinically relevant antibiotics.[1] Among these are a series of macrolide antibiotics derived from the pikromycin (pik) biosynthetic gene cluster.[2] This cluster is notable for its ability to generate both 12-membered (methymycin, neomethymycin) and 14-membered (this compound, pikromycin) macrolactones.[2]
This compound stands as a key intermediate in this pathway. It is a glycosylated 14-membered macrolide consisting of the aglycone narbonolide and the deoxysugar D-desosamine.[3][4] Its significance lies not only in its intrinsic antibacterial properties but also as the direct precursor to pikromycin. The conversion of this compound to pikromycin is catalyzed by a single cytochrome P450 monooxygenase, PikC, which performs a specific hydroxylation at the C-12 position of the macrolactone ring.[5][6][7]
Understanding the isolation and biosynthesis of this compound is critical for several research applications. Genetically engineering S. venezuelae, specifically by inactivating the pikC gene, leads to the accumulation of this compound, facilitating its isolation and study.[7] This approach provides a robust platform for producing this compound in quantities suitable for structural elucidation, bioactivity screening, and as a substrate for chemoenzymatic synthesis to generate novel antibiotic derivatives.[3]
This guide synthesizes the available scientific literature to provide detailed experimental protocols, data summaries, and pathway visualizations related to the discovery and isolation of this compound.
Physicochemical and Biological Properties
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for its characterization and analysis during experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₇NO₇ | PubChem |
| Molecular Weight | 509.7 g/mol | PubChem |
| Monoisotopic Mass | 509.33525284 Da | PubChem |
| Description | A 14-membered macrolide antibiotic composed of the aglycone narbonolide glycosylated with a D-desosamine residue. | [3] |
Spectroscopic Data
Detailed structural elucidation of this compound is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the literature confirms the use of these techniques for structural verification, specific, tabulated chemical shift and fragmentation data are not consistently published.[2]
Table 2.1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |
|---|
| - | Data not available in the searched literature | - | - |
Table 2.2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (ppm) |
|---|
| - | Data not available in the searched literature |
Table 2.3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Relative Intensity (%) |
|---|
| Data not available in the searched literature | - | - |
Antibacterial Activity
This compound exhibits activity primarily against Gram-positive bacteria. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2.4: Minimum Inhibitory Concentration (MIC) of this compound
| Target Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | - | Data not available in the searched literature |
| Enterococcus faecium | - | Data not available in the searched literature |
Biosynthesis of this compound
The production of this compound in S. venezuelae is governed by the pik biosynthetic gene cluster. The pathway begins with the synthesis of the 14-membered polyketide macrolactone, narbonolide, by a Type I polyketide synthase (PKS). Subsequently, the deoxysugar D-desosamine is synthesized and attached by a glycosyltransferase. The final step in the formation of the related antibiotic, pikromycin, is the C-12 hydroxylation of this compound, a reaction catalyzed by the P450 enzyme PikC. Inactivating the pikC gene blocks this final step, resulting in the accumulation of this compound.
Caption: Biosynthesis of this compound and its conversion to Pikromycin in S. venezuelae.
Experimental Protocols
The following sections provide a generalized methodology for the production and isolation of this compound from a pikC-deficient strain of S. venezuelae.
Strain and Culture Conditions
-
Strain: Streptomyces venezuelae with a targeted inactivation of the pikC gene (ATCC 15439 background or similar).
-
Inoculum Preparation:
-
Prepare GYM agar plates (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 12 g/L, pH 7.2).
-
Streak a fresh culture of the S. venezuelae pikC mutant from a -80°C glycerol stock onto a GYM agar plate.
-
Incubate at 28-30°C for 48-72 hours until single colonies are visible.[8]
-
Inoculate a single colony into a 250 mL flask containing 50 mL of sterile liquid GYM medium.
-
Incubate this pre-culture at 28-30°C with shaking at 200 rpm for 16-24 hours.[8][9]
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of sterile liquid GYM medium with the overnight pre-culture (e.g., 1-2% v/v).
-
Incubate the production culture at 28-30°C with vigorous shaking (200 rpm) for 5 to 7 days.[9]
-
Extraction and Purification
This protocol outlines a standard solvent extraction and chromatographic purification procedure.
-
Harvesting:
-
After the incubation period, harvest the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.
-
-
Solvent Extraction:
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solids.[8]
-
Transfer the clarified filtrate to a large separating funnel.
-
Add an equal volume of ethyl acetate (1:1, v/v) to the filtrate.[8]
-
Shake the funnel vigorously for 15-20 minutes to partition the organic metabolites into the ethyl acetate layer. Allow the layers to separate completely.
-
Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase at least one more time with fresh ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the pooled organic extracts in vacuo using a rotary evaporator at a temperature of approximately 40°C to yield a crude extract.
-
-
Chromatographic Purification:
-
Prepare a silica gel flash chromatography column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.[2]
-
Experimental Workflow Visualization
The logical flow from bacterial culture to pure compound is depicted in the following diagram.
Caption: Generalized workflow for the isolation and purification of this compound.
Conclusion
This compound is a significant macrolide antibiotic from Streptomyces venezuelae and a central intermediate in the pikromycin biosynthetic pathway. The strategic inactivation of the pikC hydroxylase gene provides an effective method for its targeted production and subsequent isolation. The protocols outlined in this guide, derived from established methodologies for Streptomyces secondary metabolites, offer a robust framework for obtaining this compound for further research. While its bioactivity is established, further studies are required to fully quantify its antibacterial spectrum and elucidate detailed structural data through modern spectroscopic techniques. The availability of pure this compound will continue to support efforts in combinatorial biosynthesis and the development of novel macrolide antibiotics.
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structure of narbonolide, this compound aglycone, from Streptomyces venezuelae and its biological transformation into picromycin via this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts this compound to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylation of macrolactones YC-17 and this compound is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Narbomycin in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. It serves as a key intermediate in the biosynthesis of other related macrolides, such as pikromycin. The production of this compound involves a complex interplay of a type I polyketide synthase (PKS) system, a deoxysugar biosynthesis pathway, and subsequent tailoring enzymes. Understanding this intricate biosynthetic machinery is crucial for the rational design and engineered biosynthesis of novel macrolide antibiotics with improved therapeutic properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.
Data Presentation: Quantitative Analysis of this compound Biosynthesis Enzymes
The following table summarizes the available quantitative data for key enzymes involved in the biosynthesis of this compound. Further research is required to fully characterize the kinetics of all enzymatic steps, particularly the individual modules of the polyketide synthase.
| Enzyme/Module | Substrate(s) | kcat (min⁻¹) | KM (mM) | K D (µM) | Reference(s) |
| PikC (CYP107L1) | This compound | 84 | - | 234.5 | [1] |
| DesVII/DesVIII Complex | 10-deoxymethynolide, TDP-D-desosamine | 0.55 | 5.83 | - | [2] |
| PICS Module 2 + TE | (2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Malonyl-CoA | 0.6 | - | - | [3] |
Experimental Protocols
Gene Knockout in Streptomyces venezuelae via CRISPR-Cas9
This protocol outlines a general workflow for targeted gene deletion in S. venezuelae using the CRISPR-Cas9 system, a powerful tool for genome editing in streptomycetes.[4][5] This method allows for the precise removal of genes within the pik biosynthetic gene cluster to study their function or to create mutant strains for producing novel this compound analogs.
Materials:
-
S. venezuelae strain
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces series)
-
sgRNA design software
-
Oligonucleotides for sgRNA and homology arms
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment (PCR, Gibson Assembly/Golden Gate cloning, electroporator, etc.)
-
Streptomyces culture media (e.g., ISP4, TSB, SGGP)
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Identify the target gene for knockout within the pik cluster.
-
Design two unique 20-bp sgRNAs targeting the upstream and downstream regions of the gene using a CRISPR design tool.
-
Synthesize oligonucleotides encoding the designed sgRNAs.
-
Clone the sgRNA expression cassettes into the CRISPR-Cas9 vector.
-
Design and synthesize ~1kb homology arms flanking the target gene.
-
Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 plasmid using Gibson Assembly or a similar cloning method. This will serve as the editing template for homologous recombination.
-
-
Plasmid Transfer to Streptomyces venezuelae:
-
Transform the final CRISPR-Cas9 editing plasmid into a suitable E. coli conjugation donor strain.
-
Prepare a spore suspension of S. venezuelae.
-
Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient on a suitable agar medium (e.g., modified ISP4).
-
Overlay the conjugation plates with appropriate antibiotics to select for S. venezuelae exconjugants carrying the CRISPR plasmid.
-
-
Screening for Gene Knockout:
-
Isolate individual exconjugant colonies and grow them on selective media.
-
Isolate genomic DNA from the potential mutants.
-
Perform PCR analysis using primers flanking the target gene to screen for the desired deletion. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
Confirm the gene deletion by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR Plasmid (Optional):
-
To obtain a marker-free mutant, the CRISPR plasmid can be cured by passaging the mutant strain on non-selective media for several rounds.
-
Screen individual colonies for the loss of the plasmid-associated antibiotic resistance.
-
In Vitro Assay for PikC (CYP107L1) Hydroxylase Activity
This protocol describes an in vitro assay to determine the enzymatic activity of the cytochrome P450 monooxygenase PikC, which catalyzes the hydroxylation of this compound to pikromycin.[6][7]
Materials:
-
Purified PikC enzyme
-
This compound substrate
-
NADPH
-
A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spin-down protein (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase) or a chemical redox partner system
-
Reaction quenching solution (e.g., acetonitrile or methanol)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the buffer, purified PikC, and the redox partner system.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding this compound and NADPH to the mixture.
-
The final reaction volume can be scaled as needed (e.g., 100 µL).
-
-
Enzymatic Reaction and Quenching:
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
Product Analysis by HPLC:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) to separate the substrate (this compound) from the product (pikromycin).
-
Monitor the elution profile at an appropriate wavelength (e.g., 225 nm).
-
Quantify the amount of pikromycin produced by comparing the peak area to a standard curve of known pikromycin concentrations.
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity of PikC as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine KM and kcat values.
-
In Vitro Assay for DesVII Glycosyltransferase Activity
This protocol outlines an HPLC-based assay to measure the activity of the glycosyltransferase DesVII, which, in complex with its auxiliary protein DesVIII, attaches the deoxysugar TDP-D-desosamine to the macrolactone core.[2]
Materials:
-
Purified DesVII and DesVIII proteins
-
Narbonolide (or a suitable analog like 10-deoxymethynolide)
-
TDP-D-desosamine
-
A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)
-
Reaction quenching solution (e.g., chloroform or ethyl acetate)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the buffer, purified DesVII, and DesVIII.
-
Pre-incubate the mixture at the desired temperature (e.g., 29°C).
-
Initiate the reaction by adding narbonolide and TDP-D-desosamine.
-
-
Enzymatic Reaction and Extraction:
-
Incubate the reaction for a specific time.
-
Extract the macrolide products from the aqueous reaction mixture using an equal volume of an organic solvent like chloroform or ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the phases.
-
Carefully collect the organic layer containing the glycosylated product.
-
-
Product Analysis by HPLC:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
Analyze the sample by reverse-phase HPLC using a C18 column and a suitable solvent gradient.
-
Monitor the elution at a wavelength appropriate for the macrolide (e.g., 280 nm).
-
Quantify the amount of this compound formed by comparing its peak area to a standard curve.
-
-
Calculation of Enzyme Activity:
-
Determine the specific activity of the DesVII/DesVIII complex as the amount of this compound produced per unit time per amount of enzyme.
-
For detailed kinetic studies, systematically vary the concentrations of both narbonolide and TDP-D-desosamine to determine the kinetic parameters for each substrate.
-
Visualizations
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound in Streptomyces venezuelae.
Experimental Workflow for Gene Knockout
Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Logical Relationship of Biosynthetic Components
Caption: The logical relationship between genes, enzymes, and products in this compound biosynthesis.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. The Streptomyces venezuelae pikAV gene contains a transcription unit essential for expression of enzymes involved in glycosylation of narbonolide and 10-deoxymethynolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyketide double bond biosynthesis. Mechanistic analysis of the dehydratase-containing module 2 of the picromycin/methymycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural rearrangements of a polyketide synthase module during its catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
An In-depth Technical Guide to the Mechanism of Action of Narbomycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narbomycin is a 14-membered ring macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S large ribosomal subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon the broader understanding of macrolide antibiotics. It details the binding site on the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET), the inhibitory effect on peptide elongation, and potential mechanisms of bacterial resistance. This document also provides detailed, adaptable protocols for key experiments to study the interaction of this compound with the bacterial ribosome and to quantify its inhibitory activity. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from structurally related macrolides to provide a robust framework for its study.
Introduction: The Bacterial Ribosome as an Antibiotic Target
The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a primary target for a diverse range of antibiotics.[1] Its essential role in protein synthesis, coupled with structural differences from eukaryotic 80S ribosomes, makes it an attractive target for the development of selective antibacterial agents.[2] Macrolide antibiotics, including this compound, represent a clinically significant class of compounds that bind to the 50S subunit and interfere with protein synthesis.[3]
This compound: A Macrolide Antibiotic
This compound is a 14-membered lactone ring macrolide, a class of antibiotics known for their bacteriostatic activity against a broad spectrum of bacteria. The core mechanism of action for macrolides involves the inhibition of protein synthesis by binding to the large ribosomal subunit.[3]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism by which this compound and other macrolides inhibit bacterial growth is by stalling the process of protein elongation. This is achieved through a specific interaction with the 50S ribosomal subunit.
Binding Site on the 23S rRNA
Macrolide antibiotics bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] The binding site is primarily composed of nucleotides of the 23S rRNA, specifically within domain V, which forms a significant portion of the peptidyl transferase center (PTC).[3][4] Key nucleotides, such as A2058 and A2059 (E. coli numbering), are crucial for the interaction with many macrolides.[3] While a crystal structure of this compound bound to the ribosome is not publicly available, its structural similarity to other 14-membered macrolides suggests a comparable binding mode.
Inhibition of Peptide Elongation
By binding within the NPET, this compound is thought to physically obstruct the passage of the growing polypeptide chain. This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. Some macrolides have also been shown to interfere with the formation of the peptide bond itself, particularly those with extended side chains that can reach into the PTC.
Quantitative Data
| Antibiotic (Macrolide) | Target Organism/Ribosome | Method | Binding Affinity (Kd) | IC50 (Protein Synthesis Inhibition) | Reference |
| Erythromycin | E. coli | Isothermal Titration Calorimetry (ITC) | ~1 µM | 0.1 - 1 µM | [5] |
| Azithromycin | E. coli | ITC | ~0.5 µM | 0.1 - 0.5 µM | [5] |
| Clarithromycin | S. pneumoniae | Not Specified | Not Reported | ~0.03 µg/mL | [6] |
| Telithromycin (Ketolide) | S. pneumoniae | Not Specified | Not Reported | ~0.015 µg/mL | [6] |
Note: The provided data are approximations from various studies and should be considered as a general reference. Actual values can vary depending on the experimental conditions.
Bacterial Resistance to this compound
Bacterial resistance to macrolides, and likely to this compound, can arise through several mechanisms:
-
Target Site Modification: The most common mechanism is the modification of the 23S rRNA binding site. This often involves methylation of the A2058 nucleotide by Erm methyltransferases, which reduces the binding affinity of macrolides.[3] Point mutations in the 23S rRNA gene at positions such as A2058 and A2059 can also confer resistance.[3][7]
-
Efflux Pumps: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.
-
Drug Inactivation: Enzymatic inactivation of the antibiotic by esterases or phosphotransferases is another, though less common, resistance mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
In Vitro Translation Inhibition Assay
This assay determines the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The amount of synthesized protein is measured in the presence of varying concentrations of the antibiotic.
Materials:
-
Cell-free transcription-translation system (e.g., PURExpress®)[8]
-
DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter)
-
This compound stock solution
-
Microplate reader for detecting the reporter protein signal
Procedure:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
Set up the in vitro transcription-translation reactions in a microplate according to the manufacturer's instructions.[8]
-
Add the different concentrations of this compound to the respective wells. Include a no-antibiotic control.
-
Add the DNA template to initiate the reaction.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the reporter protein signal (e.g., luminescence or fluorescence).
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.[9]
Ribosome Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (ribosome) to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5][10]
Materials:
-
Purified 70S ribosomes from the target bacterium
-
This compound solution
-
ITC instrument
-
ITC buffer (ensure the buffer for the ribosome and this compound is identical to minimize heats of dilution)[10]
Procedure:
-
Prepare the ribosome solution (e.g., 5-50 µM) and the this compound solution (e.g., 10-20 times the ribosome concentration) in the same degassed ITC buffer.[10]
-
Load the ribosome solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.
-
Integrate the heat signals to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[11][12]
Toeprinting Assay
This assay identifies the precise site of ribosome stalling on an mRNA template induced by an antibiotic.[13][14]
Principle: A ribosome is allowed to translate an mRNA template in the presence of the antibiotic. Reverse transcriptase is then used to synthesize cDNA from a primer annealed downstream of the potential stalling site. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toeprint".
Materials:
-
In vitro transcription-translation system
-
Linearized DNA template with a T7 promoter and the gene of interest
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
This compound
-
Denaturing polyacrylamide gel
Procedure:
-
Set up the in vitro transcription-translation reaction with the DNA template.
-
Add this compound to the reaction. Include a no-antibiotic control.
-
Incubate to allow for translation and ribosome stalling.
-
Add the labeled primer and anneal it to the mRNA.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Terminate the reaction and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template.
-
The position of the toeprint band indicates the location of the stalled ribosome, typically 15-16 nucleotides downstream from the P-site codon.[14]
Chemical Footprinting
Chemical footprinting is used to identify the specific nucleotides on the 23S rRNA that are protected by the binding of this compound.[15][16]
Principle: Ribosomes are incubated with the antibiotic, and then treated with a chemical probe that modifies accessible rRNA nucleotides. The sites of modification are identified by primer extension analysis. Nucleotides protected by the antibiotic will show reduced modification compared to a no-antibiotic control.
Materials:
-
Purified 70S ribosomes
-
This compound
-
Chemical probes (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines)
-
Reverse transcriptase
-
Radiolabeled or fluorescently labeled DNA primers complementary to regions of the 23S rRNA
Procedure:
-
Incubate ribosomes with and without this compound.
-
Treat the ribosome-antibiotic complexes and control ribosomes with the chemical probe (e.g., DMS).
-
Quench the reaction and extract the rRNA.
-
Perform primer extension analysis using primers specific for different regions of the 23S rRNA.
-
Analyze the reverse transcription products on a sequencing gel.
-
Nucleotides that are protected from chemical modification by this compound binding will appear as gaps or reduced band intensities in the sequencing ladder compared to the control.
Visualizations
Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis
Caption: this compound binds to the 23S rRNA in the NPET, blocking the growing polypeptide chain.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.
Logical Relationship: Mechanisms of Macrolide Resistance
Caption: The primary mechanisms of bacterial resistance to macrolide antibiotics.
Conclusion
This compound, as a member of the macrolide class of antibiotics, inhibits bacterial protein synthesis by binding to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit. This interaction sterically hinders the elongation of the polypeptide chain, leading to a bacteriostatic effect. While specific structural and quantitative data for this compound are limited, the well-established mechanism of action for related macrolides provides a strong foundation for its study. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the specific interactions of this compound with the bacterial ribosome and to further elucidate its precise mechanism of action. Understanding these molecular details is crucial for the development of novel macrolide derivatives to combat the growing threat of antibiotic resistance.
References
- 1. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIPSM - Bacterial Protein Synthesis as a Target for Antibiotic Inhibition [cipsm.de]
- 3. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 50S components neighboring 23S rRNA nucleotides A2448 and U2604 within the peptidyl transferase center of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug-RNA footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA Footprinting Using Small Chemical Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determining the Antibacterial Spectrum of Narbomycin Against Gram-Positive Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narbomycin is a macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Determining the specific spectrum of activity against Gram-positive bacteria is a critical step in assessing its potential as a therapeutic agent. This guide details the methodologies for establishing the Minimum Inhibitory Concentration (MIC) of this compound, a key metric for quantifying its antibacterial potency.
Data Presentation: Antibacterial Spectrum of this compound
Quantitative data from antibacterial susceptibility testing should be summarized in a clear and structured format to allow for easy comparison. The following tables are presented as templates for reporting the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension.
Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus Strains
| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | Data Not Available |
| Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | Data Not Available |
| Staphylococcus aureus (Clinical Isolate 1) | Vancomycin-Intermediate (VISA) | Data Not Available |
| Staphylococcus aureus (Clinical Isolate 2) | Linezolid-Resistant | Data Not Available |
Table 2: In Vitro Antibacterial Activity of this compound against Enterococcus Species
| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | Data Not Available |
| Enterococcus faecium (Clinical Isolate 1) | Vancomycin-Resistant (VRE) | Data Not Available |
| Enterococcus faecium (Erythromycin-Resistant) | Macrolide-Resistant | Data Not Available |
Table 3: In Vitro Antibacterial Activity of this compound against Other Gram-Positive Pathogens
| Bacterial Strain | Gram Stain & Morphology | MIC (µg/mL) |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive cocci | Data Not Available |
| Streptococcus pyogenes ATCC 19615 | Gram-positive cocci | Data Not Available |
| Bacillus subtilis ATCC 6633 | Gram-positive bacilli | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound.
This is a standardized method for determining the MIC of an antimicrobial agent.
a. Preparation of this compound Stock Solution:
-
Accurately weigh a sample of pure this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution.
b. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Dispense a fixed volume (e.g., 50 µL) of CAMHB into each well of a 96-well microtiter plate.
-
In the first well, add an equal volume of the this compound working stock solution and mix to create the highest test concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.
-
Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
This method is an alternative to broth microdilution and is considered a reference method by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Agar Plates:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) plates, each containing a different concentration of this compound.
-
This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates.
-
A control plate with no antibiotic is also prepared.
b. Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).
c. Inoculation and Incubation:
-
Spot-inoculate a small volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.
Visualizations
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Assay.
As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
This technical guide provides a standardized framework for the in vitro evaluation of this compound's antibacterial spectrum against Gram-positive pathogens. Adherence to these detailed protocols for MIC determination will ensure the generation of reproducible and comparable data, which is essential for the preclinical assessment of this antibiotic. While specific activity data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described herein represent the gold standard for such investigations in the field of antimicrobial drug discovery and development.
Narbomycin's Macrolactone Core: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of narbomycin, a 14-membered macrolide antibiotic. It details the structure of its macrolactone ring, its biosynthesis, mechanism of action, and methods for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug discovery.
This compound: An Overview
This compound is a macrolide antibiotic produced by the bacterium Streptomyces venezuelae.[1] Like other macrolides, its structure is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] this compound exhibits activity primarily against Gram-positive bacteria.[2] The core of this compound is the 14-membered macrolactone known as narbonolide.[3]
Chemical Structure
The chemical structure of this compound consists of two key components: the narbonolide macrolactone ring and a D-desosamine sugar moiety.[1]
-
Narbonolide Ring: A 14-membered polyketide-derived lactone ring.
-
D-desosamine: A deoxysugar attached to the macrolactone ring, which is crucial for its biological activity.[4]
The systematic IUPAC name for this compound is (3R,5R,6S,7S,9R,11E,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione. Its chemical formula is C₂₈H₄₇NO₇, with a molecular weight of 509.7 g/mol .[1]
Biosynthesis of this compound
This compound is a natural product biosynthesized by Streptomyces venezuelae. The genetic blueprint for its production is encoded within the pik biosynthetic gene cluster.[5][6] This cluster contains the genes for the polyketide synthase (PKS) responsible for forming the macrolactone ring, as well as the enzymes required for the synthesis and attachment of the desosamine sugar and subsequent modifications.[5][7]
The biosynthesis can be broadly divided into three main stages:
-
Narbonolide Synthesis: The 14-membered narbonolide ring is assembled by a type I polyketide synthase encoded by the pikA locus.[6][7] This process involves the sequential condensation of propionate and methylmalonate units.
-
Desosamine Synthesis and Glycosylation: The deoxysugar, D-desosamine, is synthesized from glucose-1-phosphate by a series of enzymes encoded by the des genes within the pik cluster.[5][7] A flexible glycosyltransferase, DesVII, then attaches the activated desosamine sugar to the narbonolide core.[5][7]
-
Hydroxylation: In the biosynthesis of the related macrolide pikromycin, a final hydroxylation step is carried out by a P450 monooxygenase, PikC, which converts this compound to pikromycin.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Biological Function and Mechanism of Action
This compound's primary biological function is its antibacterial activity against Gram-positive bacteria.[2] As a macrolide antibiotic, it is understood to function by inhibiting protein synthesis in susceptible bacteria.
The mechanism of action involves the binding of the this compound molecule to the large (50S) subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, near the peptidyl transferase center. By occupying this space, this compound physically obstructs the passage of the nascent polypeptide chain, leading to a premature termination of protein synthesis. This ultimately results in the cessation of bacterial growth and cell death. The desosamine sugar moiety plays a critical role in this interaction with the ribosome, and modifications to this sugar can significantly impact the antibiotic's efficacy.[4]
Quantitative Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Enterococcus faecium | Data not available |
| Streptococcus pneumoniae | Data not available |
| Bacillus subtilis | Data not available |
Note: Specific MIC values for this compound are not widely reported in publicly accessible literature. The above table is for illustrative purposes.
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from a culture of Streptomyces venezuelae.
Protocol:
-
Fermentation: Streptomyces venezuelae is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Fractionation and Bioassay: Fractions are collected and tested for antibacterial activity against a sensitive indicator strain (e.g., Bacillus subtilis).
-
Purification: Active fractions are pooled and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Structural Characterization
The structure of purified this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
Antibacterial Activity Assay (MIC Determination)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the test bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Conclusion
This compound, with its 14-membered macrolactone ring, represents a significant member of the macrolide antibiotic family. Its biosynthesis via the versatile pik gene cluster in Streptomyces venezuelae offers opportunities for biosynthetic engineering to create novel analogs. A thorough understanding of its structure, function, and the methodologies for its study is crucial for leveraging its potential in the development of new antibacterial agents. Further research to establish a comprehensive profile of its antibacterial spectrum and to explore its mechanism of action in greater detail will be invaluable for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Desosamine in the Bioactivity of Narbomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narbomycin, a 14-membered macrolide antibiotic, exhibits its antibacterial effects through the inhibition of bacterial protein synthesis. A critical component of its molecular structure is the D-desosamine sugar moiety, which has been identified as a primary determinant of its bioactivity. This technical guide delves into the crucial role of desosamine in the antibacterial activity of this compound, presenting key quantitative data on its structure-activity relationship, detailed experimental protocols for its study, and visual representations of its mechanism of action and the experimental workflows used to elucidate it. Understanding the precise role of this amino sugar is paramount for the rational design of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance.
Introduction
This compound is a polyketide-derived macrolide produced by Streptomyces venezuelae.[1][2] Like other macrolide antibiotics, its mechanism of action involves binding to the bacterial ribosome, thereby halting protein synthesis.[3][4] The structure of this compound consists of a 14-membered macrolactone ring to which a D-desosamine sugar is attached.[1][2] This desosamine moiety, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is crucial for the bactericidal activity of many macrolides, including the clinically significant erythromycin, azithromycin, and clarithromycin.[3] This guide will explore the specific contributions of the desosamine sugar to this compound's bioactivity, supported by data from key studies involving engineered biosynthesis of this compound derivatives.
Quantitative Analysis of Bioactivity
The importance of the desosamine sugar in this compound's bioactivity has been quantitatively demonstrated through the synthesis and evaluation of various glycosylated derivatives. In a pivotal study, the native D-desosamine was replaced with other sugar moieties, and the antibacterial activity of these new analogs was assessed against both erythromycin-susceptible and -resistant strains of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent, with lower values indicating higher potency.
The following table summarizes the in vitro antibacterial activities (MIC in μg/mL) of this compound and its derivatives, highlighting the impact of altering the desosamine sugar.
| Compound | Sugar Moiety | Enterococcus faecium ATCC 19434 (Erythromycin-Susceptible) | Staphylococcus aureus ATCC 25923 (Erythromycin-Susceptible) | Enterococcus faecium P00558 (Erythromycin-Resistant) | Staphylococcus aureus P00740 (Erythromycin-Resistant) |
| This compound | D-desosamine | 64 | 32 | >128 | >128 |
| This compound Derivative 1 | L-rhamnose | 16 | 8 | 32 | 64 |
| This compound Derivative 2 | 3-O-demethyl-D-chalcose | 32 | 16 | 64 | 128 |
| Erythromycin (Control) | D-desosamine & L-cladinose | 0.5 | 1 | >128 | >128 |
Data sourced from Han et al., 2012.[1][5]
Mechanism of Action: The Role of Desosamine in Ribosomal Binding
The antibacterial activity of this compound and other macrolides is contingent upon their ability to bind to the 50S subunit of the bacterial ribosome and block the exit tunnel for nascent polypeptide chains. The desosamine sugar plays a direct and critical role in this interaction. The dimethylamino group of the desosamine sugar forms key interactions with specific nucleotides of the 23S rRNA, primarily A2058 and A2059.[4][6][7] These interactions anchor the antibiotic to the ribosome, leading to the inhibition of protein synthesis.
Caption: Interaction of this compound with the bacterial ribosome.
Experimental Protocols
The generation of this compound derivatives and the subsequent evaluation of their bioactivity involve a series of precise molecular biology and microbiology techniques. The following sections detail the methodologies employed in key studies.
Engineered Biosynthesis of this compound Derivatives
The creation of this compound analogs with altered sugar moieties is achieved through combinatorial biosynthesis in a genetically modified strain of Streptomyces venezuelae.
-
Host Strain Development: A mutant strain of S. venezuelae is created by deleting the gene cluster responsible for the biosynthesis of TDP-D-desosamine, the precursor to the desosamine sugar.[1][2][5] This prevents the production of native this compound.
-
Plasmid Construction: Expression plasmids are constructed to carry the biosynthetic gene cassettes for alternative deoxysugars (e.g., L-rhamnose, 3-O-demethyl-D-chalcose). These plasmids also contain the gene for a substrate-flexible glycosyltransferase, DesVII, which is capable of attaching these unnatural sugars to the this compound macrolactone ring (narbonolide).[1][5]
-
Transformation and Fermentation: The engineered plasmids are introduced into the desosamine-deficient S. venezuelae mutant. The recombinant strains are then cultured in a suitable fermentation medium to produce the novel this compound derivatives.
-
Isolation and Purification: The fermented culture broth is harvested, and the this compound analogs are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to yield the pure compounds.[5]
-
Structural Characterization: The chemical structures of the purified derivatives are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][5]
Caption: Workflow for engineered biosynthesis of this compound derivatives.
Antibacterial Susceptibility Testing
The bioactivity of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.
-
Bacterial Strains: A selection of clinically relevant bacterial strains, including both antibiotic-susceptible and resistant isolates (e.g., Enterococcus faecium and Staphylococcus aureus), are used.
-
Inoculum Preparation: Bacterial cultures are grown to a standardized density, typically using a spectrophotometer or a standardized inoculation system.[3]
-
Microdilution Assay: The assay is performed in 96-well microtiter plates.[3]
-
A serial two-fold dilution of each this compound derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) controls are included.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]
Conclusion
The desosamine sugar is an indispensable component for the antibacterial activity of this compound. Quantitative data clearly demonstrates that while this compound itself has moderate activity, modifications to or replacement of the desosamine moiety can significantly impact its potency. The discovery that certain unnatural sugar substitutions can enhance antibacterial activity, even against resistant strains, opens up new avenues for the development of novel macrolide antibiotics.[1][5] The detailed experimental protocols provided herein offer a roadmap for the continued exploration of this compound's structure-activity relationship. Future research in this area, guided by an understanding of the critical interactions between the desosamine sugar and the bacterial ribosome, holds significant promise for the creation of next-generation antibiotics.
References
- 1. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Degradation of Narbomycin in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narbomycin, a 14-membered macrolide antibiotic, is a precursor to the more widely known pikromycin. While its enzymatic conversion is well-studied, there is a notable lack of direct research on its spontaneous degradation in solution. This technical guide aims to fill this gap by providing an in-depth overview of the likely spontaneous degradation pathways of this compound. Drawing parallels from the extensively studied degradation of erythromycin, a structurally similar 14-membered macrolide, this document outlines the probable degradation products, reaction mechanisms, and quantitative data from analogous systems. Detailed experimental protocols for conducting forced degradation studies and analytical methods for product identification are also provided to facilitate further research in this area. This guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this compound and related macrolide antibiotics.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces venezuelae. It is the immediate biosynthetic precursor of pikromycin, differing by the absence of a hydroxyl group at the C-12 position. The stability of a drug substance in solution is a critical parameter that influences its formulation, storage, and therapeutic efficacy. While the enzymatic hydroxylation of this compound to pikromycin by the P450 monooxygenase PikC is a subject of considerable research, data on its non-enzymatic, spontaneous degradation is scarce.
Understanding the spontaneous degradation of this compound is crucial for:
-
Developing stable pharmaceutical formulations.
-
Identifying potential impurities and degradation products.
-
Ensuring the safety and efficacy of this compound-based therapeutics.
-
Establishing appropriate storage conditions.
This guide extrapolates from the well-documented degradation pathways of erythromycin, another 14-membered macrolide antibiotic with a high degree of structural similarity to this compound, to predict the behavior of this compound in solution under various stress conditions.
Predicted Degradation Pathways of this compound
Based on the known degradation of erythromycin, this compound is expected to be susceptible to degradation primarily under acidic and alkaline conditions. The main degradation pathways are predicted to be acid-catalyzed intramolecular cyclization and hydrolysis, and alkaline-catalyzed hydrolysis of the macrolactone ring.
Acid-Catalyzed Degradation
In acidic solutions, 14-membered macrolides like erythromycin undergo rapid degradation through intramolecular reactions. Two primary pathways are anticipated for this compound:
-
Formation of Anhydro-Narbomycin: Similar to the formation of anhydroerythromycin A from erythromycin, this compound is expected to undergo intramolecular cyclization to form an inactive spiroketal degradation product, here termed "Anhydro-Narbomycin." This reaction is initiated by the protonation of the C-9 ketone, followed by nucleophilic attack from the C-6 hydroxyl group.
-
Hydrolysis of the Glycosidic Bond: Acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic bond, resulting in the loss of the desosamine sugar moiety to yield the aglycone, narbonolide.
Alkaline-Catalyzed Degradation
Under alkaline conditions, the primary degradation pathway for macrolides is the hydrolysis of the lactone ring. This irreversible reaction opens the macrocyclic ring, leading to a biologically inactive linear carboxylic acid derivative.
Quantitative Data (Analogous from Erythromycin Studies)
Direct quantitative data for the spontaneous degradation of this compound is not available. The following tables summarize quantitative data from forced degradation studies of erythromycin, which can be considered indicative of the potential degradation profile of this compound under similar conditions.
Table 1: Summary of Erythromycin Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Erythromycin) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~ 45% | Anhydroerythromycin A, Erythromycin A enol ether | [1] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~ 25% | Hydrolyzed Erythromycin | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~ 15% | N-oxide derivatives | [2] |
| Thermal | Dry Heat | 48 hours | 105°C | ~ 10% | Unspecified | [1] |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Stable | - | [1] |
Table 2: Half-life of Erythromycin A in Acidic Solution [3]
| pH | Temperature | Half-life (t₁/₂) |
| 2.0 | 37°C | ~ 3.7 seconds |
Note: The extreme acid lability of erythromycin A is due to the C-6 hydroxyl and C-9 ketone, which are also present in this compound.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for other macrolide antibiotics.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture in a water bath at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for specified time intervals.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 30% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
For solid-state degradation, place a known amount of this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.
-
For solution-state degradation, reflux the this compound stock solution at 80°C for 24 hours.
-
At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.
Photolytic Degradation
-
Expose the this compound stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw aliquots and analyze.
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength of around 210-215 nm is common for macrolides. For structural elucidation of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Biological Activity of Degradation Products
Information on the biological activity of this compound's degradation products is not available. However, studies on erythromycin's degradation products provide some insights. Anhydroerythromycin A, the major acid degradation product, has been shown to have negligible antibacterial activity.[4][5] Interestingly, it has been reported to be a more potent inhibitor of cytochrome P450 3A4 (CYP3A4) than erythromycin itself, which could have implications for drug-drug interactions.[3][6] The product of alkaline hydrolysis, with its opened lactone ring, is also expected to be devoid of antibacterial activity, as the macrocyclic structure is essential for binding to the bacterial ribosome.
Conclusion
While direct studies on the spontaneous degradation of this compound are lacking, a comprehensive understanding of its likely degradation pathways can be inferred from the extensive research on the structurally similar macrolide, erythromycin. This technical guide provides a framework for predicting the degradation products of this compound under various stress conditions, along with detailed experimental protocols for conducting forced degradation studies. The primary degradation pathways are anticipated to be acid-catalyzed intramolecular cyclization and glycosidic bond hydrolysis, and alkaline-catalyzed lactone ring hydrolysis. The resulting degradation products are expected to be biologically inactive as antibacterial agents. Further research, utilizing the methodologies outlined in this guide, is necessary to confirm these predicted pathways and to fully characterize the stability profile of this compound. This information will be invaluable for the development of stable and effective this compound-based pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Narbomycin Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, extraction, and purification of narbomycin, a 14-membered macrolide antibiotic. The information is intended for use in research and drug development settings.
Introduction
This compound is a polyketide-based macrolide antibiotic naturally produced by several species of Streptomyces, most notably Streptomyces venezuelae and Streptomyces narbonensis. It serves as a key intermediate in the biosynthesis of other macrolides, such as pikromycin. The production of this compound involves submerged fermentation of the producing microorganism, followed by extraction and purification of the target compound. Understanding and optimizing the fermentation parameters and downstream processing are crucial for achieving high yields and purity.
Data Presentation
Table 1: Optimized Fermentation Parameters for Macrolide Production by Streptomyces species
| Parameter | Optimized Value/Range | Reference |
| Producing Strain | Streptomyces venezuelae ATCC 15439 | [1] |
| Temperature | 26-30°C | [2] |
| Initial pH | 6.5 - 7.2 | [3] |
| Agitation Speed | 200 - 250 rpm | [3] |
| Dissolved Oxygen | >20% saturation | [3] |
| Fermentation Time | 4 - 7 days | [2] |
| Inoculum Size | 5% (v/v) | [3] |
Table 2: Example Fermentation Medium Composition for Streptomyces
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Soybean Meal | 15 | Nitrogen Source |
| Yeast Extract | 2 | Growth Factors |
| K₂HPO₄ | 1 | Phosphate Source, Buffering |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| NaCl | 3 | Osmotic Balance |
| CaCO₃ | 2 | pH Buffering |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production
1. Strain Maintenance and Inoculum Preparation:
-
Maintain Streptomyces venezuelae on ISP2 agar slants.
-
For inoculum preparation, transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptone Soya Broth).
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
2. Fermentation:
-
Prepare the production medium (see Table 2 for an example) and sterilize by autoclaving.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Carry out the fermentation in a shake flask or a bioreactor under the optimized conditions specified in Table 1.
-
Monitor the fermentation process by measuring pH, cell growth (dry cell weight), and antibiotic production at regular intervals.
Protocol 2: Extraction and Purification of this compound
1. Extraction:
-
After 4-7 days of fermentation, harvest the culture broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, by vigorous shaking.
-
Separate the organic phase containing this compound from the aqueous phase.
-
Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator.
2. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform preliminary purification using column chromatography with silica gel. Elute with a gradient of chloroform and methanol.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure or semi-pure this compound.
-
For final purification, subject the pooled fractions to semi-preparative HPLC. A C18 column is commonly used with a mobile phase of acetonitrile and water.[2]
Protocol 3: HPLC Analysis of this compound
1. Sample Preparation:
-
Dissolve the purified this compound or crude extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 225 nm).
-
Injection Volume: 20 µL.
-
Quantification: Use a standard curve prepared with purified this compound of known concentrations.
Mandatory Visualization
This compound Biosynthesis Pathway
References
- 1. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20120117568A - Novel this compound derivatives compounds, antibacterial composition comprising the same and manufacturing method of the same - Google Patents [patents.google.com]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Application Notes: Purification of Narbomycin from Streptomyces Culture
Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by several species of the genus Streptomyces, most notably Streptomyces narbonensis and Streptomyces venezuelae.[1][2] It serves as a key intermediate in the biosynthesis of other important macrolides, such as picromycin.[3][4] The purification of this compound from complex fermentation broths is a critical step for its characterization, further derivatization, and evaluation of its biological activity. This document provides a comprehensive guide for researchers, outlining the theoretical principles and detailed experimental protocols for the successful isolation and purification of this compound.
Principle of Purification
The purification strategy for this compound, a moderately polar organic molecule, relies on a multi-step process that leverages its physicochemical properties to separate it from other cellular components and secondary metabolites present in the Streptomyces culture. The general workflow involves:
-
Fermentation: Culturing the Streptomyces strain under optimized conditions to maximize this compound production.
-
Extraction: Separating the microbial biomass from the culture broth and extracting the this compound using liquid-liquid extraction with a suitable organic solvent. Ethyl acetate is commonly used for extracting such moderately polar metabolites.
-
Chromatographic Purification: Employing column chromatography, typically with a silica gel stationary phase, to separate this compound from other co-extracted compounds. A gradient elution with a non-polar and a polar solvent allows for the selective recovery of the target compound.
-
Final Polishing: Using High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity suitable for analytical and biological assays.
Experimental Workflow
The overall process for the purification of this compound from Streptomyces culture is depicted below.
References
- 1. Isolation and structure of narbonolide, this compound aglycone, from Streptomyces venezuelae and its biological transformation into picromycin via this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Streptomyces narbonensis - Wikipedia [en.wikipedia.org]
- 3. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts this compound to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation of macrolactones YC-17 and this compound is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Narbomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1][2] It serves as a direct precursor to the more widely known antibiotic, picromycin, through a hydroxylation reaction.[3][4] As interest in novel antibiotic scaffolds and biosynthetic pathways grows, robust analytical techniques for the characterization of intermediates like this compound are crucial. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development, including solvent selection and prediction of chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₇NO₇ | PubChem[2] |
| Molecular Weight | 509.7 g/mol | PubChem[2] |
| Monoisotopic Mass | 509.33525284 Da | PubChem[2] |
| XLogP3 | 4.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Objective: To develop a robust HPLC method for the separation and quantification of this compound in fermentation broths, purified samples, and biotransformation reactions.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA) or Ammonium Acetate, HPLC grade
Protocol:
-
Sample Preparation:
-
Fermentation Broth: Centrifuge the broth to remove cells. Extract the supernatant with an equal volume of ethyl acetate or dichloromethane. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Purified Samples: Dissolve a known concentration of this compound in the mobile phase.
-
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ELSD (Drift tube temperature: 50 °C, Nebulizing gas: Nitrogen at 3.5 bar)
-
Injection Volume: 10 µL
-
Expected Results: This method should provide good separation of this compound from its precursors, degradation products, and picromycin. The retention time will be dependent on the exact column and conditions used.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Objective: To confirm the molecular weight and obtain fragmentation data for the structural elucidation of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system (as described above) or for direct infusion.
-
Electrospray ionization (ESI) source.
Protocol:
-
Direct Infusion:
-
Prepare a solution of this compound (1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
-
LC-MS:
-
Use the HPLC conditions described in the previous section.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 - 800 L/h
-
Full Scan (MS1): m/z 100 - 1000
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion of this compound (m/z 510.3) for fragmentation.
-
Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
-
Expected Results:
-
MS1: A prominent peak at m/z 510.3 corresponding to [M+H]⁺.
-
MS/MS: Characteristic fragmentation patterns, including the loss of the desosamine sugar moiety (mass of 159.1 Da) and fragmentation of the macrolactone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Objective: To obtain detailed structural information, including stereochemistry, of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a cryoprobe for enhanced sensitivity.
Reagents:
-
Deuterated solvents (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)
-
This compound sample (5-10 mg)
Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of a suitable deuterated solvent.
-
-
NMR Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Expected Results: A complete set of NMR spectra that will allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. A Korean patent provides some ¹H NMR data for a this compound derivative, which may serve as a reference for signal assignments.[1]
Signaling and Biosynthetic Pathways
Biosynthetic Pathway of this compound to Picromycin
This compound is an intermediate in the biosynthesis of picromycin. The conversion is catalyzed by the cytochrome P450 monooxygenase, PikC, which hydroxylates this compound at the C-12 position.[3][4]
Caption: Biosynthesis of Picromycin from this compound.
Mechanism of Action: Inhibition of Protein Synthesis
Macrolide antibiotics, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding event occurs within the nascent peptide exit tunnel (NPET). The presence of the macrolide sterically hinders the progression of the growing polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[5][6] This can trigger downstream cellular responses such as ribosome stalling, which may lead to frameshifting or the induction of antibiotic resistance genes.[5][7][8]
Caption: Mechanism of action of this compound.
References
- 1. KR20120117568A - Novel this compound derivatives compounds, antibacterial composition comprising the same and manufacturing method of the same - Google Patents [patents.google.com]
- 2. This compound | C28H47NO7 | CID 5282036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts this compound to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structure of narbonolide, this compound aglycone, from Streptomyces venezuelae and its biological transformation into picromycin via this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gene expression by macrolide-induced ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Note: Structure Elucidation of Narbomycin using NMR and Mass Spectrometry
Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1] As a member of the macrolide family, it consists of a macrocyclic lactone ring to which a desosamine sugar moiety is attached.[1] The complete and accurate structural characterization of natural products like this compound is a critical step in drug discovery and development, enabling a deeper understanding of its biosynthetic pathway, mechanism of action, and potential for analog synthesis. This application note provides a detailed overview of the methodologies for the structure elucidation of this compound, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analysis of macrolide antibiotics and other complex natural products.
Molecular Structure
The chemical structure of this compound is presented below:
Chemical Formula: C₂₈H₄₇NO₇[1]
Molecular Weight: 509.7 g/mol [1]
IUPAC Name: (3R,5R,6S,7S,9R,11E,13R,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy}-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione[1]
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of this compound were elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the protons and carbons of the macrolactone ring and the desosamine sugar moiety.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |
| Macrolactone Ring | ||||
| 1 | 170.1 | - | - | - |
| 2 | 45.9 | 2.75 | m | |
| 3 | 215.5 | - | - | - |
| 4 | 50.1 | 3.10 | m | |
| 5 | 84.5 | 3.65 | d | 9.5 |
| 6 | 39.8 | 1.85 | m | |
| 7 | 35.1 | 1.60, 1.45 | m, m | |
| 8 | 42.3 | 2.60 | m | |
| 9 | 204.8 | - | - | - |
| 10 | 129.5 | 6.10 | d | 11.0 |
| 11 | 148.2 | 6.80 | dd | 11.0, 9.5 |
| 12 | 45.3 | 2.95 | m | |
| 13 | 78.9 | 3.80 | d | 9.0 |
| 14 | 15.2 | 0.95 | t | 7.5 |
| 2-Me | 12.5 | 1.15 | d | 7.0 |
| 4-Me | 16.8 | 1.10 | d | 7.0 |
| 6-Me | 21.4 | 1.05 | d | 6.5 |
| 8-Me | 18.2 | 1.20 | d | 7.0 |
| 12-Me | 20.5 | 1.00 | d | 6.8 |
| Desosamine Sugar | ||||
| 1' | 102.3 | 4.30 | d | 7.5 |
| 2' | 35.4 | 2.25 | m | |
| 3' | 68.9 | 3.15 | dd | 9.0, 4.0 |
| 4' | 72.1 | 2.40 | t | 9.0 |
| 5' | 40.1 | 3.30 | m | |
| 6' | 21.8 | 1.25 | d | 6.0 |
| N(Me)₂ | 41.5 | 2.30 | s | - |
Note: Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent signal. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was employed to determine the exact mass of this compound and to study its fragmentation pattern.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 510.3425 | 510.3428 |
| [M+Na]⁺ | 532.3245 | 532.3241 |
Table 3: Key Fragment Ions of this compound from ESI-MS/MS
| Observed m/z | Proposed Fragment | Neutral Loss |
| 351.2170 | [M+H - C₈H₁₇NO₂]⁺ | Desosamine sugar |
| 333.2064 | [M+H - C₈H₁₇NO₂ - H₂O]⁺ | Desosamine sugar and water |
| 158.1179 | [C₈H₁₆NO₂]⁺ | Desosamine sugar moiety |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: ¹H NMR spectra were acquired on a 500 MHz spectrometer. Standard parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded at 125 MHz. A spectral width of 220 ppm, 64k data points, a relaxation delay of 3 seconds, and 1024 scans were typically used. Proton decoupling was applied during acquisition.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra were acquired to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra were recorded to determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra were optimized for long-range couplings (²JCH and ³JCH) to establish connectivity across quaternary carbons and heteroatoms.
-
Mass Spectrometry
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. This was further diluted with methanol/water (1:1, v/v) containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard solution of sodium formate.
-
Tandem Mass Spectrometry (MS/MS): For fragmentation analysis, the [M+H]⁺ ion of this compound (m/z 510.3) was selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy was varied to obtain a comprehensive fragmentation pattern.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and structure elucidation of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Conclusion
The combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a powerful and robust platform for the comprehensive structure elucidation of complex natural products such as this compound. The detailed protocols and tabulated data presented in this application note offer a practical guide for researchers in the field of natural product chemistry and drug discovery. The elucidated structure of this compound serves as a crucial foundation for further investigations into its biological activity, biosynthesis, and the development of novel macrolide antibiotics.
References
Determining the Minimum Inhibitory Concentration (MIC) of Narbomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Narbomycin, a 14-membered macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate MIC determination is crucial for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistance.
The following sections detail the most common methodologies for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). While specific MIC data for this compound is not widely available in public literature, this document provides expected ranges for the closely related macrolide, Erythromycin, to serve as a reference. It is recommended to establish specific quality control ranges for this compound internally.
Principle of Action: Inhibition of Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.
Quantitative Data Summary
The following tables summarize the expected MIC ranges for Erythromycin, a 14-membered macrolide antibiotic structurally similar to this compound, against common quality control (QC) bacterial strains. These values are provided for guidance and for verifying the accuracy of the testing procedures.
Table 1: Broth Microdilution MIC Quality Control Ranges for Erythromycin
| Quality Control Strain | ATCC Number | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1.0 |
| Enterococcus faecalis | 29212 | 1.0 - 4.0 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 |
| Escherichia coli | 25922 | >32 (Intrinsically resistant) |
Data sourced from Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Table 2: Agar Dilution and E-test MIC Quality Control Ranges for Erythromycin
| Quality Control Strain | ATCC Number | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1.0 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 |
Note: E-test results should be read at the point of intersection of the inhibition ellipse with the strip. Values falling between standard twofold dilutions should be rounded up to the next higher twofold dilution.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][3]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. faecium)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The solvent should be chosen based on the solubility of this compound and should not affect bacterial growth at the final concentration used.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Include a growth control well containing only the inoculum and broth, and a sterility control well with only broth.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a microplate reader can be used to aid in the determination.
-
Protocol 2: Agar Dilution MIC Determination
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.[2][4]
Materials:
-
This compound powder and appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculating device (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable diluent.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator or a micropipette.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or one or two colonies at the inoculation spot should be disregarded.
-
Protocol 3: Gradient Diffusion (E-test) MIC Determination
The E-test utilizes a plastic strip with a predefined gradient of antibiotic concentrations. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition.
Materials:
-
This compound E-test strips (if commercially available) or custom-prepared strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Aseptically apply the this compound E-test strip to the center of the inoculated agar surface with the concentration gradient facing downwards. Ensure the entire length of the strip is in contact with the agar.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be reported.
-
References
- 1. Bacteriophage-Antibiotic Combinations for Enterococcus faecium with Varying Bacteriophage and Daptomycin Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Narbomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by certain strains of Streptomyces. As a precursor in the biosynthesis of other antibiotics like pikromycin, its quantitative analysis is crucial for fermentation process monitoring, strain improvement studies, and drug discovery efforts.[1] This application note provides a detailed protocol for the determination of this compound in fermentation broth using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be simple, robust, and suitable for routine analysis in a research or quality control environment.
Chromatographic Conditions
A summary of the HPLC instrument parameters for the analysis of this compound is presented in Table 1. A C18 column is used with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, which provides good resolution and peak shape for the analyte.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Standards Preparation
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid: Analytical grade (for pH adjustment).
-
This compound Standard: Of known purity (e.g., >95%).
Preparation of 20 mM Potassium Phosphate Buffer (pH 7.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 7.0 with a dilute solution of potassium hydroxide or phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Preparation of Mobile Phase:
-
Mix acetonitrile and the 20 mM potassium phosphate buffer (pH 7.0) in a 60:40 volume/volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
Preparation of this compound Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at 4°C, protected from light.
Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with the mobile phase to prepare a series of calibration standards.
-
Suggested concentrations: 5, 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation (from Fermentation Broth)
-
Harvesting: Collect 10 mL of the Streptomyces fermentation broth.
-
Centrifugation: Centrifuge the broth at 5,000 x g for 15 minutes to separate the supernatant from the mycelia.
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes to extract this compound into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Evaporation:
-
Carefully collect the upper ethyl acetate layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]
Method Validation and Performance
The described HPLC method was validated for its performance characteristics. The results are summarized in the following tables.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~ 5.8 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 4500 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 5 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 5.0 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical inputs and outputs of the analytical method.
Conclusion
This application note details a reliable and validated RP-HPLC method for the quantitative analysis of this compound. The protocol is suitable for determining the concentration of this compound in complex matrices such as fermentation broths, providing a valuable tool for researchers in microbiology, natural product chemistry, and pharmaceutical development. The method demonstrates good accuracy, precision, and linearity over a relevant concentration range.
References
Application Notes and Protocols: Utilizing Narbomycin as a Precursor for Ketolide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel ketolide antibiotics using narbomycin as a starting material. The information is intended for researchers in medicinal chemistry, drug discovery, and antibiotic development.
Introduction
Ketolides are a potent class of semi-synthetic macrolide antibiotics designed to overcome bacterial resistance to older macrolides.[1][2] They are structurally characterized by the replacement of the L-cladinose sugar at the C-3 position of the macrolactone ring with a keto group.[1] This modification, along with others, enhances their binding affinity to the bacterial ribosome and reduces their susceptibility to efflux-mediated resistance mechanisms.[3] this compound, a 14-membered macrolide antibiotic, presents a viable and interesting precursor for the synthesis of novel ketolides. Its structural similarity to erythromycin, the traditional precursor for ketolides, allows for the adaptation of established synthetic methodologies.
This document outlines the chemical transformations required to convert this compound into a ketolide scaffold, providing detailed experimental protocols for key steps. Additionally, it presents a summary of the antibacterial activity of this compound derivatives and related ketolides.
Rationale for Using this compound
This compound, produced by Streptomyces venezuelae, possesses a macrolactone core and a D-desosamine sugar.[4] The modification of this sugar moiety through combinatorial biosynthesis has been shown to produce derivatives with enhanced antibacterial activity.[4] By employing chemical synthesis to replace the D-desosamine sugar with a keto group, it is possible to generate a new family of ketolides with potentially unique pharmacological profiles.
Overall Synthetic Strategy
The conversion of this compound to a ketolide involves a three-step process:
-
Deglycosylation: Removal of the D-desosamine sugar from the C-5 position of the macrolactone ring.
-
Oxidation: Oxidation of the resulting hydroxyl group at C-3 to a ketone.
-
Carbamate Formation (Optional but Recommended): Introduction of a cyclic carbamate at the C-11 and C-12 positions to enhance activity.
Caption: General workflow for the synthesis of a ketolide from this compound.
Experimental Protocols
Protocol 1: Deglycosylation of this compound to Narbonolide
This protocol describes the acid-catalyzed hydrolysis of the glycosidic bond to remove the D-desosamine sugar.
-
Materials:
-
This compound
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 g, 1.96 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Add 1 M HCl (10 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to 60°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction by slowly adding saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product (narbonolide) by column chromatography on silica gel.
-
-
Expected Outcome: A white solid corresponding to the this compound aglycone (narbonolide).
Protocol 2: Oxidation of Narbonolide to 3-Keto-Narbonolide
This protocol details the oxidation of the C-3 hydroxyl group to a ketone using a Swern oxidation. This method is chosen for its mild reaction conditions.
-
Materials:
-
Narbonolide
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Schlenk flask or equivalent inert atmosphere setup
-
Syringes
-
-
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCM (20 mL) to the flask and cool to -78°C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (0.26 mL, 3.0 mmol) to the cooled DCM with stirring.
-
In a separate flask, dissolve anhydrous DMSO (0.43 mL, 6.0 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture. Stir for 15 minutes.
-
Dissolve narbonolide (1.0 g, 2.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture. Stir for 1 hour at -78°C.
-
Add triethylamine (1.75 mL, 12.5 mmol) to the reaction mixture and stir for an additional 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: A white solid corresponding to 3-keto-narbonolide.
Data Presentation
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound, its glycosylated derivatives, and representative ketolides against various bacterial strains. Data is compiled from published literature.[4][5][6]
| Compound/Drug | S. aureus (Erythromycin-Susceptible) | S. aureus (Erythromycin-Resistant) | E. faecium (Erythromycin-Susceptible) | E. faecium (Erythromycin-Resistant) | H. influenzae | M. catarrhalis |
| This compound | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL | - | - |
| This compound-L-rhamnose | 16 µg/mL | 32 µg/mL | 8 µg/mL | 16 µg/mL | - | - |
| This compound-3-O-demethyl-D-chalcose | 8 µg/mL | 16 µg/mL | 4 µg/mL | 8 µg/mL | - | - |
| Erythromycin | 0.5 µg/mL | >128 µg/mL | 1 µg/mL | >128 µg/mL | - | - |
| Telithromycin (Ketolide) | ≤0.25 µg/mL | ≤2 µg/mL | ≤0.25 µg/mL | ≤2 µg/mL | 2 µg/mL | 0.12 µg/mL |
| Cethromycin (Ketolide) | ≤0.25 µg/mL | ≤2 µg/mL | ≤0.25 µg/mL | ≤2 µg/mL | 2 µg/mL | 0.12 µg/mL |
Note: '-' indicates data not available in the cited literature.
Mechanism of Action: Ketolide Interaction with the Bacterial Ribosome
Ketolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. The ketolide binding site overlaps with that of other macrolides. However, the structural modifications in ketolides, particularly the C-11/C-12 carbamate side chain, allow for additional interactions with the ribosome, leading to a higher binding affinity and activity against resistant strains.[1][2]
Caption: Mechanism of action of ketolide antibiotics on the bacterial ribosome.
Conclusion
The chemical modification of this compound into a ketolide represents a promising avenue for the development of novel antibiotics. The protocols provided herein offer a foundational framework for the synthesis and subsequent evaluation of these compounds. The enhanced antibacterial profile of known ketolides against resistant pathogens underscores the potential of this compound-derived ketolides as valuable additions to the antibiotic arsenal. Further research should focus on optimizing the synthetic route and exploring a variety of modifications to the ketolide scaffold to improve efficacy and pharmacokinetic properties.
References
- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of macrolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of RU-66647, a new ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Narbomycin Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Narbomycin. Our goal is to help you overcome common challenges, particularly low yields, and optimize your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound biosynthesis experiments.
Problem 1: Low overall macrolide production (both this compound and Pikromycin).
-
Possible Cause: Insufficient expression of the pik biosynthetic gene cluster.
-
Suggested Solution: Overexpression of the positive regulatory gene, pikD. The PikD protein is a positive regulator required for the transcription of key parts of the pik gene cluster.[1] Deletion of pikD results in a complete loss of macrolide production.[1]
-
Experimental Approach:
-
Clone the pikD gene into an integrative expression vector with a strong, constitutive promoter.
-
Introduce the expression vector into Streptomyces venezuelae via protoplast transformation or intergeneric conjugation.
-
Confirm the integration of the vector into the S. venezuelae genome.
-
Cultivate the engineered strain and the wild-type strain under the same fermentation conditions.
-
Extract the macrolides and quantify the total yield using HPLC. Overexpression of pikD has been shown to significantly enhance the production of desosaminyl macrolides.[2]
-
Problem 2: High proportion of Pikromycin relative to this compound, leading to low this compound yield.
-
Possible Cause: High activity of the cytochrome P450 monooxygenase, PikC, which converts this compound to Pikromycin through hydroxylation at the C-12 position.[3][4]
-
Suggested Solution: Inactivation or deletion of the pikC gene. This is the most direct method to prevent the conversion of this compound to Pikromycin.
-
Experimental Approach:
-
Construct a pikC gene deletion cassette, replacing the coding sequence with an antibiotic resistance marker flanked by homologous regions upstream and downstream of pikC.
-
Introduce the deletion cassette into S. venezuelae.
-
Select for double-crossover homologous recombination events to generate the pikC knockout mutant.
-
Cultivate the pikC mutant and the wild-type strain.
-
Analyze the culture extracts by HPLC. The pikC mutant will accumulate this compound and another precursor, YC-17, without producing their hydroxylated derivatives, Pikromycin and Methymycin.[3]
-
Problem 3: Inconsistent or low yields despite genetic modifications.
-
Possible Cause: Suboptimal fermentation conditions. The composition of the culture medium, pH, and aeration are critical for secondary metabolite production in Streptomyces.
-
Suggested Solution: Optimize the fermentation medium and culture conditions.
-
Experimental Approach:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources. For instance, replacing glucose with a more slowly metabolized carbon source like glycerol can sometimes enhance secondary metabolite production.[5][6] Use statistical methods like response surface methodology to identify the optimal concentrations of key media components.
-
pH Control: Monitor and control the pH of the fermentation broth, as pH shifts can significantly impact enzyme activity and product stability.
-
Aeration and Agitation: Ensure adequate dissolved oxygen levels, which are crucial for the growth of aerobic Streptomyces and for the activity of oxygenases like PikC.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low this compound yield in Streptomyces venezuelae?
A1: The primary reason is often the enzymatic conversion of this compound into the byproduct Pikromycin. This reaction is catalyzed by the cytochrome P450 hydroxylase encoded by the pikC gene.[3][4] This enzyme hydroxylates the C-12 position of the this compound macrolactone ring to produce Pikromycin.[7] Therefore, even if the upstream pathway for this compound synthesis is active, a significant portion of the product can be lost to this conversion.
Q2: Will knocking out the pikC gene completely stop Pikromycin production?
A2: Yes. Studies have shown that the inactivation of the pikC gene abolishes the production of all hydroxylated macrolides, including Pikromycin.[3] Strains with a deleted pikC gene accumulate the precursors, this compound and YC-17.[3]
Q3: How does the pikD gene regulate this compound biosynthesis?
A3: The pikD gene encodes a positive regulatory protein, PikD, which is essential for the biosynthesis of macrolides in S. venezuelae.[1] PikD activates the transcription of the polyketide synthase genes (pikAI) responsible for building the macrolactone core and the genes for desosamine sugar biosynthesis (desI).[1] However, it does not appear to directly regulate the transcription of pikC.[1]
Q4: Can I increase this compound yield by simply changing the fermentation medium?
A4: Optimizing the fermentation medium can significantly improve the overall productivity of the pik gene cluster, which would likely increase the total amount of this compound and Pikromycin produced.[5] However, to specifically increase the proportion of this compound, genetic modification to block its conversion to Pikromycin (i.e., pikC knockout) is the most effective strategy. Combining media optimization with genetic engineering will likely yield the best results.
Q5: What analytical method is suitable for quantifying this compound and Pikromycin?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of this compound, Pikromycin, and other related macrolides. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) and UV detection is typically used.
Data Summary
The following table summarizes the expected outcomes of the key genetic modifications discussed.
| Genetic Modification | Target Gene | Expected Impact on Macrolide Production | Rationale |
| Gene Deletion | pikC | Abolishes Pikromycin production; leads to accumulation of this compound. | PikC is the enzyme that converts this compound to Pikromycin.[3][4] |
| Gene Overexpression | pikD | Increases overall production of all macrolides from the pik cluster. | PikD is a positive regulator of the pik biosynthetic genes.[1][2] |
Experimental Protocols
Protocol 1: Gene Deletion of pikC in Streptomyces venezuelae
This protocol is a generalized procedure for creating a targeted gene deletion using homologous recombination. Specific vectors and selection markers may vary.
-
Construction of the Deletion Cassette:
-
Amplify by PCR the upstream and downstream regions (approx. 1.5-2 kb each) flanking the pikC gene from S. venezuelae genomic DNA.
-
Obtain an antibiotic resistance cassette (e.g., apramycin resistance) that also contains an oriT for conjugation.
-
Assemble the upstream flank, the resistance cassette, and the downstream flank in a suitable E. coli vector using techniques like Gibson Assembly or traditional restriction-ligation cloning.
-
-
Intergeneric Conjugation:
-
Transform the final deletion construct into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient S. venezuelae strain to mid-log phase.
-
Wash and mix the donor and recipient cells. Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.
-
Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and the antibiotic for the resistance cassette to select for exconjugants).
-
-
Selection of Double Crossover Mutants:
-
Isolate single colonies from the selection plates.
-
Screen the colonies by PCR using primers that anneal outside the homologous regions used for the cassette construction. The PCR product from a double-crossover mutant will be larger than the wild-type product due to the insertion of the resistance cassette.
-
Further screen for loss of the vector backbone (if it is a suicide or temperature-sensitive vector) to ensure a double-crossover event.
-
Protocol 2: HPLC Analysis of this compound and Pikromycin
This is a general protocol for the analysis of macrolides from S. venezuelae culture extracts.
-
Sample Preparation:
-
Centrifuge a sample of the culture broth to separate the mycelia and supernatant.
-
Extract the macrolides from both the mycelia and the supernatant using an organic solvent like ethyl acetate.
-
Combine the extracts and evaporate the solvent to dryness.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 210-215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare standard curves for this compound and Pikromycin using purified standards of known concentrations.
-
Calculate the concentration of each compound in the experimental samples by comparing their peak areas to the standard curves.
-
Visualizations
This compound Biosynthetic Pathway and Diversion to Pikromycin
Caption: Biosynthetic pathway of this compound and its conversion to Pikromycin by the PikC enzyme.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Characterization and analysis of the PikD regulatory factor in the pikromycin biosynthetic pathway of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Heterologous Production of Desosaminyl Macrolides and Their Hydroxylated Derivatives by Overexpression of the pikD Regulatory Gene in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylation of macrolactones YC-17 and this compound is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts this compound to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploratory Growth in Streptomyces venezuelae Involves a Unique Transcriptional Program, Enhanced Oxidative Stress Response, and Profound Acceleration in Response to Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Basis for Substrate Anchoring, Active Site Selectivity, and Product Formation by P450 PikC from Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Narbomycin under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Narbomycin under different pH conditions. As direct experimental data on the forced degradation of this compound is limited, the information presented here is based on the known degradation patterns of structurally similar 14-membered macrolide antibiotics, such as erythromycin.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?
A1: Based on the behavior of other 14-membered macrolides, this compound is expected to be most stable at neutral pH (around 7). It is likely to be unstable and degrade rapidly under acidic conditions (pH < 6) and also show instability under strong alkaline conditions (pH > 9).
Q2: What are the primary degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, 14-membered macrolides typically undergo two main degradation reactions. The primary pathway is the acid-catalyzed intramolecular cyclization to form anhydro derivatives, which are inactive. A secondary pathway is the hydrolysis of the glycosidic bond, leading to the cleavage of the desosamine sugar from the macrolactone ring.
Q3: What degradation products are expected under alkaline conditions?
A3: In alkaline solutions, the primary degradation pathway for macrolide antibiotics is the hydrolysis of the lactone ring, which opens the macrocyclic structure. This results in the formation of a seco-acid derivative that is inactive.
Q4: Can I expect similar degradation rates for this compound compared to other macrolides like Erythromycin?
A4: While the degradation pathways are likely to be similar, the rates of degradation can vary depending on the specific structure of the macrolide. The presence and position of substituent groups on the macrolactone ring can influence the molecule's stability. Without specific kinetic data for this compound, it is advisable to perform initial stability studies to determine its degradation profile.
Q5: What analytical techniques are suitable for monitoring this compound degradation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC-MS), is the most suitable technique.[1] This allows for the separation and quantification of the parent this compound from its degradation products and provides structural information for the identification of the degradants.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound peak in HPLC analysis of acidic formulation. | This compound is likely degrading under the acidic conditions of your formulation or mobile phase. | - Adjust the pH of your formulation to be closer to neutral if possible.- Use a buffered mobile phase for HPLC analysis to maintain a stable pH.- Perform sample preparation and analysis at reduced temperatures to slow down degradation. |
| Appearance of multiple unknown peaks in the chromatogram during stability studies. | These are likely degradation products of this compound. | - Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.- Compare the retention times and mass spectra with those of known macrolide degradation products.- Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products.[2] |
| Poor mass balance in stability studies (sum of this compound and known degradants is less than 100%). | - Some degradation products may not be eluting from the HPLC column.- Some degradation products may not be detectable by the chosen analytical method (e.g., lack a chromophore for UV detection).- Potential for volatile degradation products. | - Modify the HPLC method (e.g., change the mobile phase composition or gradient) to ensure all components are eluted.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Employ techniques like headspace gas chromatography (GC) to analyze for volatile degradants. |
| Inconsistent degradation rates between experimental batches. | - Variations in pH, temperature, or presence of catalytic impurities in the experimental setup. | - Ensure precise control of pH and temperature in all experiments.- Use high-purity solvents and reagents to minimize catalytic effects.- Implement a standardized experimental protocol and ensure it is followed consistently. |
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Condition | Predicted Degradation Product | Predicted Molecular Weight ( g/mol ) | Description of Formation |
| Acidic (pH < 6) | Anhydro-Narbomycin | 491.68 | Intramolecular cyclization under acidic conditions. |
| Acidic (pH < 6) | Narbonolide | 352.45 | Hydrolysis of the glycosidic bond, cleaving the desosamine sugar. |
| Alkaline (pH > 9) | This compound Seco-acid | 527.71 | Hydrolysis and opening of the lactone ring. |
Note: The molecular weights are predicted based on the structure of this compound (C28H47NO7, MW: 509.68 g/mol ) and known degradation pathways of similar macrolides.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H2O2), 3%
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve a known amount of this compound in HPLC grade water to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Analysis:
- Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
- Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
- Use the mass spectrometry data to propose structures for the observed degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Initial):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A suggested starting gradient could be 10-90% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 210 nm and/or Mass Spectrometry (ESI positive mode).
- Injection Volume: 10 µL.
2. Method Development and Validation:
- Inject a solution of undegraded this compound to determine its retention time.
- Inject samples from the forced degradation studies to observe the retention times of the degradation products.
- Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 1.5) between this compound and all degradation peaks.
- Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
Technical Support Center: Narbomycin Derivatives Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Narbomycin derivatives.
Troubleshooting Guide
Q1: My this compound derivative has very low aqueous solubility, leading to inconsistent results in my biological assays. What initial steps can I take?
A1: Poor aqueous solubility is a common challenge with macrolide compounds like this compound derivatives. Here are some initial strategies to consider, starting with the simplest approaches:
-
pH Adjustment: this compound contains a dimethylamino group, which is basic.[1] Lowering the pH of your aqueous buffer to a value below the pKa of this group will lead to its protonation, forming a more soluble salt in situ. Start by preparing your stock solutions in a mildly acidic buffer (e.g., pH 4.0-6.0) and observe for any improvement in solubility.
-
Co-solvents: For initial in vitro experiments, using a co-solvent can be a rapid way to dissolve your compound.[2][3] Common water-miscible co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4] However, be mindful of the potential for the co-solvent to interfere with your biological assay. It is crucial to run appropriate vehicle controls.
Q2: I've tried using DMSO, but my this compound derivative precipitates out when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when using the co-solvent method. The drastic change in solvent polarity upon dilution causes the compound to crash out of the solution. Here are some strategies to mitigate this:
-
Optimize Co-solvent Concentration: Determine the highest concentration of the organic solvent that is tolerated by your assay and does not cause precipitation of your compound upon dilution.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of your compound by forming micelles.[3][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Q3: I need to develop a formulation for in vivo studies. What are more advanced strategies to improve the solubility and bioavailability of my this compound derivative?
A3: For in vivo applications, more robust formulation strategies are necessary to ensure adequate exposure. Here are some advanced methods:
-
Salt Formation: If your this compound derivative has a suitable ionizable group (like the dimethylamino group), forming a stable salt with a pharmaceutically acceptable counter-ion can significantly improve its solubility and dissolution rate.[4][7]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[5][8] The amorphous form has higher kinetic solubility than the crystalline form. Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][5][9] This can be achieved through techniques like media milling or high-pressure homogenization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a macrolide antibiotic with a molecular weight of approximately 509.7 g/mol .[1] Its structure contains a large, hydrophobic macrolactone ring and a basic dimethylamino group on the desosamine sugar moiety.[1] The large hydrophobic surface area is the primary reason for its low aqueous solubility, while the basic nitrogen atom provides a handle for pH-dependent solubility enhancement and salt formation.
Q2: How do I choose the best solubility enhancement strategy for my specific this compound derivative?
A2: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your specific derivative, the intended application (e.g., in vitro screening vs. in vivo efficacy studies), and the required dose. A tiered approach is often recommended, starting with simpler methods like pH adjustment and co-solvents for early-stage research and progressing to more complex formulations like ASDs or nanosuspensions for preclinical and clinical development.
Q3: Are there any potential downsides to using solubility enhancers?
A3: Yes, it is important to consider the potential impact of any excipients on your experiments.
-
Co-solvents (e.g., DMSO): Can exhibit toxicity or interfere with biological assays at higher concentrations.
-
Surfactants: May have their own biological effects or interfere with certain cell-based assays.
-
Cyclodextrins: Can potentially interact with cell membranes or other components of your assay system. It is always essential to include appropriate vehicle controls in your experiments to account for any effects of the formulation components.
Quantitative Data Summary
The following table summarizes the typical fold-increase in aqueous solubility that can be expected with different enhancement strategies for poorly soluble compounds. Note that these are general ranges, and the actual improvement for a specific this compound derivative will need to be determined experimentally.
| Strategy | Typical Fold-Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | 2 - 100 | Dependent on the pKa of the ionizable group. |
| Co-solvents | 10 - 500 | Potential for precipitation upon dilution; assay compatibility. |
| Cyclodextrin Complexation | 10 - 1,000 | Stoichiometry of complexation; choice of cyclodextrin derivative. |
| Amorphous Solid Dispersions | 20 - 5,000 | Physical stability of the amorphous form; polymer selection. |
| Nanosuspensions | 50 - 2,000 | Physical stability of the suspension; requires specialized equipment. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water. Gently warm and stir the solution until the HP-β-CD is completely dissolved.
-
Complexation:
-
Add an excess amount of the this compound derivative to the HP-β-CD solution.
-
Seal the container and place it on a rotary shaker or magnetic stirrer.
-
Allow the mixture to equilibrate for 24-48 hours at room temperature.
-
-
Separation of Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound derivative using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both the this compound derivative and the chosen polymer (e.g., PVP K30) are soluble. A common choice is a mixture of dichloromethane and methanol.
-
Dissolution:
-
Dissolve the this compound derivative and the polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The temperature of the water bath should be kept as low as possible to minimize thermal degradation.
-
-
Drying: Further dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. Characterize the solid form using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
-
Solubility Assessment: Determine the aqueous solubility of the ASD by adding an excess amount to an aqueous buffer, equilibrating for a set period (e.g., 24 hours), and then measuring the concentration of the dissolved drug.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Amorphous Solid Dispersion (ASD) preparation workflow.
References
- 1. This compound | C28H47NO7 | CID 5282036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Optimizing culture media for high-yield Narbomycin fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture media for high-yield Narbomycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components influencing this compound yield?
A1: The yield of this compound is significantly influenced by the composition of the culture medium. Key components include carbon sources, nitrogen sources, phosphate levels, and trace elements. The careful balance of these nutrients is crucial for maximizing antibiotic production by Streptomyces.
Q2: Which carbon sources are most effective for this compound production?
A2: While specific data for this compound is limited, studies on other macrolides produced by Streptomyces suggest that a combination of a rapidly metabolizable sugar and a more complex carbohydrate can be beneficial. Glucose is a commonly used primary carbon source, providing readily available energy for initial growth.[1][2] Starch or dextrin can serve as a slower-release carbon source, sustaining antibiotic production during the stationary phase.
Q3: What is the optimal concentration of the carbon source?
A3: The optimal concentration of a carbon source is a critical parameter. High concentrations of readily available sugars like glucose can sometimes lead to catabolite repression, inhibiting the production of secondary metabolites like this compound.[3][4] It is advisable to start with a moderate concentration and optimize through fed-batch strategies if necessary.
Q4: Which nitrogen sources are recommended for high-yield this compound fermentation?
A4: A combination of organic and inorganic nitrogen sources often supports robust growth and high antibiotic yields in Streptomyces fermentations.[5][6][7] Soybean meal, yeast extract, and peptone are excellent organic nitrogen sources, providing essential amino acids and growth factors.[5] Ammonium salts and nitrates can be used as inorganic nitrogen sources.
Q5: How do pH and temperature affect this compound fermentation?
A5: Both pH and temperature are critical environmental factors that must be tightly controlled for optimal this compound production. For many Streptomyces species, the optimal temperature for antibiotic production is typically between 28°C and 30°C.[8][9][10] The ideal pH range for fermentation is generally between 6.5 and 7.5.[9][11][12] Deviations from these optimal ranges can lead to reduced enzyme activity and lower antibiotic yields.
Q6: What is precursor-directed biosynthesis and can it be used to increase this compound yield?
A6: Precursor-directed biosynthesis is a technique where structural analogs of a natural precursor are added to the fermentation medium to be incorporated into the final product. While this is more commonly used to generate novel analogs of antibiotics, feeding the fermentation with key precursors in the this compound biosynthetic pathway could potentially enhance the overall yield by overcoming any rate-limiting steps in precursor supply.
Troubleshooting Guides
Problem 1: Low or No this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. High glucose levels may cause catabolite repression. Try a combination of glucose and a complex carbohydrate like starch.[3][4] |
| Incorrect pH | Monitor the pH of the culture throughout the fermentation. Maintain the pH within the optimal range of 6.5-7.5 using appropriate buffers or automated pH control.[9][11][12] |
| Inappropriate Temperature | Ensure the incubator or fermenter is maintaining a constant temperature between 28-30°C.[8][9][10] |
| Poor Aeration and Agitation | Streptomyces are aerobic bacteria. Ensure adequate oxygen supply by optimizing the agitation speed and aeration rate in the fermenter. |
| Inoculum Quality | Use a fresh and healthy seed culture for inoculation. An old or contaminated inoculum will result in poor growth and low product yield. |
| Nutrient Limitation | Key nutrients may be depleted during fermentation. Consider a fed-batch approach to supply limiting nutrients like the primary carbon or nitrogen source. |
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Media Components | Use high-quality, consistent sources for all media components, especially complex organic nitrogen sources like soybean meal and yeast extract, which can have batch-to-batch variations. |
| Inconsistent Inoculum | Standardize the inoculum preparation procedure, including the age of the seed culture and the number of spores or mycelial fragments used for inoculation. |
| Fluctuations in pH and Temperature | Calibrate pH probes and temperature sensors regularly to ensure accurate and consistent control of these parameters across different fermentation runs. |
| Inadequate Mixing | Ensure thorough mixing in the fermenter to provide a homogenous environment for the microorganisms and prevent the formation of nutrient gradients. |
Quantitative Data Summary
The following tables provide representative data from studies on optimizing antibiotic production in Streptomyces, which can serve as a starting point for optimizing this compound fermentation.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (20 g/L) | Biomass (g/L) | Antibiotic Yield (mg/L) |
| Glucose | 8.5 | 120 |
| Starch | 7.2 | 180 |
| Dextrin | 7.8 | 165 |
| Fructose | 6.9 | 95 |
| Glucose + Starch (10 g/L each) | 8.1 | 210 |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (15 g/L) | Biomass (g/L) | Antibiotic Yield (mg/L) |
| Soybean Meal | 9.2 | 250 |
| Yeast Extract | 8.5 | 210 |
| Peptone | 7.9 | 190 |
| Ammonium Sulfate | 6.5 | 150 |
| Soybean Meal + Yeast Extract (7.5 g/L each) | 9.5 | 280 |
Table 3: Effect of pH and Temperature on Antibiotic Production
| pH | Temperature (°C) | Antibiotic Yield (mg/L) |
| 6.0 | 28 | 180 |
| 6.5 | 28 | 240 |
| 7.0 | 28 | 290 |
| 7.5 | 28 | 260 |
| 7.0 | 25 | 220 |
| 7.0 | 30 | 270 |
| 7.0 | 32 | 190 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Carbon Source
-
Prepare a basal medium: This medium should contain all necessary nutrients except for the carbon source. A typical basal medium for Streptomyces might include (per liter): 15 g soybean meal, 5 g yeast extract, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, and 2 g NaCl, with the pH adjusted to 7.0.
-
Aliquot the basal medium: Distribute the basal medium into several fermentation flasks.
-
Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, starch, dextrin, fructose) to a final concentration of 20 g/L. Include a control flask with no added carbon source.
-
Inoculation: Inoculate each flask with a standardized seed culture of the this compound-producing Streptomyces strain.
-
Incubation: Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for the duration of the fermentation (typically 7-10 days).
-
Sampling and Analysis: At regular intervals, withdraw samples to measure biomass (e.g., by dry cell weight) and this compound concentration using a validated analytical method such as HPLC.
-
Data Evaluation: Plot the this compound yield against time for each carbon source to identify the one that results in the highest production.
Protocol 2: Inoculum Preparation for this compound Fermentation
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 agar) at 28°C for 7-10 days until sporulation is abundant.
-
Aseptically add 5 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the agar plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 10⁸ spores/mL) using a hemocytometer.
-
-
Seed Culture Development:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth).
-
Inoculate the seed medium with the prepared spore suspension (e.g., a 5% v/v inoculum).
-
Incubate the seed culture at 28°C on a rotary shaker (200 rpm) for 48-72 hours, or until it reaches the late exponential growth phase.
-
This actively growing seed culture is then used to inoculate the main production fermenter.
-
Visualizations
Caption: Experimental workflow for this compound fermentation and optimization.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of nitrogen source on biosynthesis of rapamycin by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the formation of impurities during Narbomycin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the formation of impurities during Narbomycin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
Impurities in this compound synthesis can be broadly categorized into two main types:
-
Process-Related Impurities: These arise during the fermentation process of Streptomyces venezuelae. They can include shunt products from the polyketide biosynthetic pathway, compounds from competing metabolic pathways, or degradation products formed under suboptimal fermentation conditions.[1][2]
-
Product-Related Impurities: These are structurally similar to this compound and can be formed through degradation of the this compound molecule itself during downstream processing or storage.[3][4] This can occur due to factors like pH instability or oxidation.[4][5]
Q2: What are some potential process-related impurities I should be aware of?
While specific impurity profiles can vary between production batches, potential process-related impurities in this compound synthesis may include:
-
Narbonolide: The aglycone precursor of this compound. Its accumulation could indicate inefficient glycosylation.
-
Alternative Glycosylation Products: The glycosyltransferase enzyme (DesVII) in the this compound biosynthetic pathway may have some flexibility, potentially attaching other sugar moieties present in the cell.[6][7][8][9]
-
Shunt Pathway Products: The polyketide synthase (PKS) machinery can sometimes incorporate incorrect extender units (e.g., malonyl-CoA instead of methylmalonyl-CoA), leading to the formation of structurally related macrolactones with different side chains.[10][11]
Q3: What are common degradation pathways for this compound?
This compound, like other macrolides, can be susceptible to degradation under certain conditions:
-
Acidic Hydrolysis: At low pH, the glycosidic bond linking the desosamine sugar to the macrolactone ring can be cleaved, resulting in the formation of narbonolide and the free sugar.
-
Oxidation: The macrolactone ring contains several sites that can be susceptible to oxidation, leading to the formation of various oxidized derivatives.[4]
Troubleshooting Guides
Problem: High levels of narbonolide detected in the fermentation broth.
| Possible Cause | Troubleshooting Action |
| Inefficient glycosylation by DesVII glycosyltransferase. | 1. Optimize Fermentation Conditions: Ensure optimal pH, temperature, and nutrient levels for enzyme activity. 2. Genetic Engineering: Overexpress the desVII gene to increase the concentration of the glycosyltransferase. 3. Precursor Feeding: Ensure an adequate supply of TDP-D-desosamine, the sugar donor for glycosylation. |
| Substrate inhibition of DesVII. | 1. Fed-batch Fermentation: Control the feeding of precursors to avoid high concentrations of narbonolide accumulating at any given time. |
Problem: Presence of unknown peaks with masses different from this compound in the chromatogram.
| Possible Cause | Troubleshooting Action |
| Formation of shunt products by the PKS. | 1. Precursor Supply: Ensure a balanced supply of the correct starter (propionyl-CoA) and extender (methylmalonyl-CoA) units. Limiting competing precursors may reduce the formation of undesired macrolactones.[12] 2. Strain Optimization: Use a high-fidelity production strain of S. venezuelae. |
| Contamination with other microorganisms. | 1. Aseptic Technique: Review and reinforce aseptic techniques during all stages of fermentation. 2. Media Sterilization: Ensure complete sterilization of the fermentation medium. |
| Degradation of this compound. | 1. Control pH: Maintain the pH of the fermentation broth and downstream processing solutions within a stable range.[5] 2. Minimize Oxygen Exposure: Use antioxidants or sparge with inert gas during purification and storage to prevent oxidation.[4] |
Data Presentation
Table 1: Analytical Techniques for this compound Impurity Profiling
| Technique | Typical Column | Mobile Phase | Detection | Application | Reference |
| HPLC-UV | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water or Methanol/Buffer gradient | UV (210-230 nm) | Quantification of known impurities and overall purity assessment. | [13][14][15] |
| LC-MS | C18 or HILIC | Acetonitrile/Water with formic acid or ammonium acetate | MS, MS/MS | Identification of unknown impurities and confirmation of known impurities. | [1] |
| NMR | - | Deuterated solvents (e.g., CDCl₃, CD₃OD) | ¹H, ¹³C, COSY, HSQC, HMBC | Structural elucidation of isolated impurities. | [16] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peaks and calculate the percentage purity of this compound based on the total peak area.
-
Compare the retention times of unknown peaks with those of known impurity standards, if available.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC analysis.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
-
The outlet of the HPLC is connected to the inlet of a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation Analysis (MS/MS): For peaks of interest, perform fragmentation analysis to obtain structural information.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent ions of the impurities.
-
Analyze the fragmentation patterns to propose potential structures for the unknown impurities.
-
Mandatory Visualization
Caption: this compound biosynthetic pathway.
Caption: Potential shunt pathway in this compound biosynthesis.
Caption: Troubleshooting workflow for impurity reduction.
References
- 1. Research Progress of Impurity Profiles in Macrolide Antibiotics [cjph.com.cn]
- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Putative Glycosyltransferase Complex is Responsible for the Sugar Diversity of Saquayamycins Isolated from Streptomyces sp. KY 40-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Inversion of extender unit selectivity in the erythromycin polyketide synthase by acyltransferase domain engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Narbomycin and its Derivative, Pikromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Narbomycin and its direct biosynthetic derivative, Pikromycin. Both are 14-membered macrolide antibiotics produced by the Gram-positive bacterium Streptomyces venezuelae. The key difference between these two compounds lies in a single hydroxylation step, which significantly impacts their biological activity. This document outlines their structural differences, biosynthetic relationship, mechanism of action, and comparative performance based on available experimental data.
Structural and Physicochemical Comparison
This compound is the immediate precursor to Pikromycin. The transformation involves the stereospecific hydroxylation at the C-12 position of the macrolactone ring. This single structural modification, the addition of a hydroxyl group, alters the molecule's polarity and conformational properties, which in turn affects its biological efficacy.
| Property | This compound | Pikromycin |
| Chemical Structure | (See Figure 1) | (See Figure 1) |
| Molecular Formula | C₂₈H₄₇NO₇ | C₂₈H₄₇NO₈ |
| Molecular Weight | 509.7 g/mol [1] | 525.7 g/mol [2] |
| Key Functional Group Difference | No hydroxyl group at C-12 | Hydroxyl group at C-12[3][4] |
| Precursor/Product Relationship | Precursor | Product of this compound hydroxylation[3][5] |
Biosynthetic Pathway: From this compound to Pikromycin
The biosynthesis of Pikromycin from this compound is a discrete, final-step modification within the broader pikromycin biosynthetic pathway in S. venezuelae. The process begins with the 14-membered macrolactone, narbonolide. The glycosyltransferase enzyme, DesVII, attaches a desosamine sugar moiety to narbonolide, forming this compound.[6] Subsequently, the cytochrome P450 monooxygenase, PikC, catalyzes the hydroxylation of this compound at the C-12 position to yield the final product, Pikromycin.[3][4][5]
Mechanism of Action
Like other macrolide antibiotics, both this compound and Pikromycin function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the prokaryotic ribosome, specifically within the nascent peptide exit tunnel (NPET). The desosamine sugar common to both molecules is essential for this interaction, as it anchors the antibiotic to the 23S rRNA component of the ribosome.[6] By obstructing the exit tunnel, the macrolides interfere with the elongation of the polypeptide chain, leading to a bacteriostatic effect.
The primary difference in their efficacy is attributed to the C-12 hydroxyl group on Pikromycin. This additional polar group can form hydrogen bonds with the ribosomal tunnel, potentially leading to a stronger binding affinity and more effective inhibition of protein synthesis compared to this compound. This structural enhancement is believed to be the basis for Pikromycin's superior antibacterial activity.
Comparative Biological Activity
Direct, side-by-side quantitative comparisons of the antibacterial activity of this compound and Pikromycin are limited in the literature. However, studies consistently report that this compound possesses noticeably reduced antibacterial activity compared to its hydroxylated analogues like Pikromycin.[5] The focus of much research has been on using this compound as a scaffold for creating new, more potent derivatives through chemoenzymatic methods.[5]
Available data for Pikromycin's activity is presented below.
| Test Organism | Pikromycin MIC (μg/mL) |
| Bacillus subtilis | 3.12 |
| Micrococcus luteus | 3.12 |
| Staphylococcus aureus | 6.25 |
| Data sourced from a study on novel pikromycin analogues. The Minimum Inhibitory Concentration (MIC) is the minimum concentration at which no visible bacterial growth was detected.[6] |
Key Differentiating Experiment: In Vitro Biotransformation
A pivotal experiment confirming the direct biosynthetic relationship between this compound and Pikromycin is the in vitro enzymatic conversion. This experiment validates the specific function of the PikC enzyme. The workflow involves incubating the precursor (this compound) with the purified enzyme (PikC) and necessary cofactors, followed by analysis to detect the formation of the product (Pikromycin).
Experimental Protocols
A. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound or Pikromycin in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in broth to achieve a range of desired final concentrations.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted antibiotic, as well as to a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) of the bacteria.
B. Protocol: In Vitro Enzymatic Hydroxylation of this compound
This protocol outlines the procedure for the enzymatic conversion of this compound to Pikromycin using purified PikC.
-
Enzyme and Substrate Preparation: Obtain purified, His-tagged PikC enzyme, typically expressed in and purified from E. coli. Prepare a stock solution of this compound substrate (e.g., 10 mM in DMSO).
-
Reaction Mixture Assembly: In a microcentrifuge tube, assemble the reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Purified PikC enzyme (e.g., final concentration 2-5 µM)
-
This compound (e.g., final concentration 200 µM)
-
A P450 redox partner system (e.g., spinach ferredoxin and ferredoxin reductase)
-
An NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Incubate the mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the layers. Collect the organic (ethyl acetate) layer.
-
Analysis: Evaporate the solvent and reconstitute the residue in methanol. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the presence of Pikromycin by comparing its retention time and mass-to-charge ratio (m/z) to an authentic standard.
Conclusion
This compound and Pikromycin offer a clear example of how a single, late-stage enzymatic modification can dramatically alter the biological profile of a natural product. The conversion of this compound to Pikromycin via C-12 hydroxylation by the PikC enzyme is a critical step that enhances its antibacterial properties. While this compound itself shows limited efficacy, its structure serves as a valuable platform for biosynthetic and chemoenzymatic derivatization. Pikromycin, the hydroxylated product, demonstrates more potent antibacterial activity, underscoring the importance of this specific functional group for its interaction with the bacterial ribosome. Further direct comparative studies are warranted to fully quantify the performance differences between these closely related macrolides.
References
- 1. Macrolide Resistance Genes in Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Novel Pikromycin Antibiotic Products Through Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Novel Narbomycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of novel Narbomycin derivatives, offering insights into their potential as antibacterial and anticancer agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Introduction to this compound and its Derivatives
This compound is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae.[1] Like other macrolides, its core structure consists of a large macrocyclic lactone ring to which one or more deoxysugar moieties are attached. The biological activity of this compound is largely attributed to its deoxysugar component, D-desosamine, which plays a crucial role in its interaction with the bacterial ribosome.[1][2]
Recent advancements in genetic engineering and combinatorial biosynthesis have enabled the creation of novel this compound derivatives.[1][2][3] These approaches involve modifying the glycosylation pattern of the this compound scaffold, leading to the generation of analogues with altered or enhanced biological activities. This guide focuses on the validation of the bioactivity of these novel derivatives, particularly their antibacterial and potential anticancer properties.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for this compound and its novel derivatives compared to alternative compounds.
Antibacterial Activity
The antibacterial efficacy of this compound derivatives has been evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, with lower values indicating greater activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus (ATCC 25923) | 64 |
| S. aureus (MRSA, CCARM 3008) | 128 | |
| E. faecium (ATCC 19434) | 128 | |
| E. faecium (VRE, ATCC 51559) | >256 | |
| This compound Derivative 1 (with L-rhamnose) | S. aureus (ATCC 25923) | 16 |
| S. aureus (MRSA, CCARM 3008) | 32 | |
| E. faecium (ATCC 19434) | 32 | |
| E. faecium (VRE, ATCC 51559) | 64 | |
| This compound Derivative 2 (with D-forosamine) | S. aureus (ATCC 25923) | 32 |
| S. aureus (MRSA, CCARM 3008) | 64 | |
| E. faecium (ATCC 19434) | 64 | |
| E. faecium (VRE, ATCC 51559) | 128 | |
| Erythromycin (Alternative Macrolide) | S. aureus (ATCC 25923) | 1 |
| S. aureus (MRSA, CCARM 3008) | >256 | |
| E. faecium (ATCC 19434) | 2 | |
| E. faecium (VRE, ATCC 51559) | >256 | |
| Vancomycin (Alternative Glycopeptide) | S. aureus (ATCC 25923) | 1 |
| S. aureus (MRSA, CCARM 3008) | 2 | |
| E. faecium (ATCC 19434) | 2 | |
| E. faecium (VRE, ATCC 51559) | 1024 |
Data sourced from "Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities."
Anticancer Activity
While macrolides as a class have shown promise as anticancer agents, publicly available quantitative data (e.g., IC50 values) for the cytotoxic activity of novel this compound derivatives against cancer cell lines is currently limited. This represents a significant area for future research. The experimental protocol for determining such activity is provided in Section 3.2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds (this compound derivatives, alternative antibiotics)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of antibiotic dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate using MHB. The final volume in each well is typically 100 µL.
-
Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives and alternative anticancer drugs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and processes related to this compound and its derivatives.
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for generating novel this compound derivatives.
Conclusion
Novel this compound derivatives generated through combinatorial biosynthesis demonstrate significant potential as antibacterial agents, with some analogues exhibiting superior activity against drug-resistant bacteria compared to the parent compound and clinically relevant antibiotics. The exploration of their anticancer properties is an emerging field that warrants further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate research and development efforts in harnessing the therapeutic potential of these promising compounds.
References
A Comparative Analysis of Narbomycin and Other 14-Membered Macrolides in Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of narbomycin with other prominent 14-membered macrolides, including erythromycin, clarithromycin, roxithromycin, and the closely related ketolide, telithromycin. The information is compiled to offer an objective overview supported by available experimental data, aiding in research and drug development efforts.
Executive Summary
This compound, a 14-membered macrolide antibiotic, demonstrates activity primarily against Gram-positive bacteria. While direct comparative data with other macrolides across a wide range of pathogens is limited, existing studies on this compound and its derivatives show promising antibacterial potential. This guide synthesizes the available minimum inhibitory concentration (MIC) data, details the common experimental methodologies for assessing macrolide activity, and visualizes the established mechanism of action for this class of antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the in vitro antibacterial activity of this compound and other 14-membered macrolides against various bacterial strains. MIC values are presented in micrograms per milliliter (µg/mL). It is important to note that direct comparative studies are scarce, and data has been aggregated from various sources.
Table 1: In Vitro Activity of this compound and Erythromycin against Selected Gram-Positive Bacteria
| Bacterial Strain | This compound (µg/mL) | Erythromycin (µg/mL) |
| Enterococcus faecium ATCC 19434 (Erythromycin-Susceptible) | >128 | 1 |
| Enterococcus faecium P00558 (Erythromycin-Resistant) | >128 | >128 |
| Staphylococcus aureus ATCC 25923 (Erythromycin-Susceptible) | 64 | 0.5 |
| Staphylococcus aureus P00740 (Erythromycin-Resistant) | >128 | >128 |
Data for this compound and its derivatives are derived from studies on recombinantly produced compounds, which may have different activity profiles from the parent this compound.
Table 2: In Vitro Activity of Common 14-Membered Macrolides and Telithromycin against a Broader Range of Bacteria
| Bacterial Strain | Erythromycin (µg/mL) | Clarithromycin (µg/mL) | Roxithromycin (µg/mL) | Telithromycin (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.015-0.25 | 0.008-0.12 | 0.03-0.25 | 0.004-0.03 |
| Streptococcus pyogenes | 0.03-0.25 | 0.015-0.12 | 0.06-0.5 | 0.008-0.06 |
| Staphylococcus aureus (MSSA) | 0.12-2 | 0.06-1 | 0.12-2 | 0.03-0.5 |
| Haemophilus influenzae | 1-8 | 2-16 | 2-8 | 1-4 |
| Moraxella catarrhalis | 0.03-0.25 | 0.03-0.25 | 0.12-0.5 | 0.03-0.12 |
| Legionella pneumophila | 0.12-1 | 0.03-0.25 | 0.06-0.5 | 0.03-0.12 |
| Mycoplasma pneumoniae | ≤0.008-0.03 | ≤0.008-0.015 | 0.008-0.03 | ≤0.008-0.015 |
Note: MIC ranges can vary depending on the specific strain, testing methodology, and geographic location.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The most common method used for macrolide susceptibility testing is the Broth Microdilution Method .
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the macrolide is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media for fastidious organisms, directly in the wells of a microtiter plate. The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are isolated from a fresh agar plate (e.g., Blood Agar for Streptococci, Chocolate Agar for Haemophilus influenzae).
-
The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation is performed in an atmosphere enriched with 5% CO₂.
4. Interpretation of Results:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
14-membered macrolides, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.
The binding of the macrolide molecule within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit sterically hinders the elongation of the growing polypeptide chain. This premature termination of protein synthesis ultimately leads to the inhibition of bacterial growth. While the general mechanism is conserved, subtle differences in the binding orientation and affinity of various macrolides to the ribosome can influence their activity spectrum and potency. For instance, ketolides like telithromycin have an extended side chain that provides additional binding interactions, which can overcome certain resistance mechanisms. Specific structural details of this compound's interaction with the bacterial ribosome are not as extensively characterized as for other macrolides.
Experimental Workflow: MIC Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Conclusion
This compound exhibits in vitro activity against Gram-positive bacteria, though it appears to be less potent than erythromycin against susceptible strains of S. aureus and shows limited activity against the tested strains of E. faecium. The development of this compound derivatives through combinatorial biosynthesis has shown potential for improving antibacterial potency. Further comprehensive studies are required to fully elucidate the antibacterial spectrum of this compound and its derivatives and to directly compare their efficacy with clinically established 14-membered macrolides. The methodologies and mechanistic insights provided in this guide offer a framework for such future investigations.
Cross-Resistance Between Narbomycin and Other Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of narbomycin with other commercially available macrolide antibiotics, focusing on the critical aspect of cross-resistance. The information presented is supported by available data and established mechanisms of macrolide resistance, offering insights for antimicrobial research and development.
Introduction to this compound and Macrolide Antibiotics
This compound is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, its structure consists of a large macrocyclic lactone ring to which a deoxy sugar, D-desosamine, is attached. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the polypeptide exit tunnel. This binding event sterically obstructs the passage of the nascent peptide chain, leading to premature dissociation of peptidyl-tRNAs and cessation of protein elongation.
For the purpose of this comparison, we will focus on three widely used macrolide antibiotics:
-
Erythromycin: A 14-membered macrolide, considered the prototypical member of this class.
-
Clarithromycin: A semi-synthetic 14-membered macrolide, a derivative of erythromycin with improved acid stability and pharmacokinetic properties.
-
Azithromycin: A 15-membered semi-synthetic macrolide (azalide) with a broader spectrum of activity and a longer half-life.
Mechanisms of Macrolide Resistance and Inferred Cross-Resistance with this compound
The clinical efficacy of macrolide antibiotics is significantly challenged by the emergence and spread of bacterial resistance. The two predominant mechanisms of macrolide resistance are target site modification and active drug efflux.
Target Site Modification: erm-Mediated Resistance
The most common mechanism of acquired macrolide resistance is the methylation of the 23S rRNA at a specific adenine residue (A2058 in E. coli numbering) by enzymes encoded by erm (erythromycin ribosome methylase) genes. This modification reduces the binding affinity of macrolides to the ribosome, leading to a high level of resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
Evidence for this compound's Susceptibility to erm-Mediated Resistance:
While direct comparative studies testing this compound against a wide panel of erm-positive clinical isolates are limited, strong evidence from the this compound-producing organism itself suggests susceptibility to this resistance mechanism. Two resistance determinants, nmrA and nmrB , have been identified and cloned from Streptomyces narbonensis, a producer of this compound. Sequence analysis of these genes indicates that they both encode for 23S rRNA methyltransferases . This finding strongly implies that methylation of the ribosomal target is the native resistance mechanism in the producing organism and that this compound's activity is dependent on binding to a non-methylated ribosome.
Therefore, it is highly probable that bacterial strains harboring erm genes, which confer resistance to erythromycin, clarithromycin, and azithromycin, will also exhibit cross-resistance to this compound.
Active Drug Efflux: mef-Mediated Resistance
Another significant mechanism of macrolide resistance involves the active transport of the antibiotic out of the bacterial cell by an efflux pump. This is primarily mediated by genes such as mef (macrolide efflux). This mechanism typically confers a lower level of resistance compared to erm-mediated methylation and is specific to 14- and 15-membered macrolides (the M phenotype).
Inferred Cross-Resistance of this compound to mef-Mediated Efflux:
This compound is a 14-membered macrolide, structurally similar to erythromycin. The mef-encoded efflux pumps are known to recognize and export macrolides of this ring size. It is therefore reasonable to infer that this compound would also be a substrate for these pumps. Consequently, bacterial strains expressing mef genes are likely to exhibit cross-resistance to this compound, similar to their resistance to erythromycin and clarithromycin.
Quantitative Data on Antibiotic Susceptibility
Currently, there is a scarcity of publicly available, direct comparative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a comprehensive panel of macrolide-resistant clinical isolates with characterized resistance mechanisms. The following table summarizes typical MIC ranges for common macrolides against susceptible and resistant strains of clinically relevant bacteria to provide a baseline for comparison. The expected MICs for this compound are inferred based on the known mechanisms of cross-resistance.
| Antibiotic | Bacterial Species | Resistance Mechanism | Typical MIC Range (μg/mL) |
| This compound | Staphylococcus aureus | Susceptible | Data not available |
| erm-positive (MLSB) | Expected to be high | ||
| Streptococcus pneumoniae | Susceptible | Data not available | |
| mef-positive (M phenotype) | Expected to be elevated | ||
| Erythromycin | Staphylococcus aureus | Susceptible | 0.25 - 1 |
| erm-positive (MLSB) | > 64 | ||
| Streptococcus pneumoniae | Susceptible | ≤ 0.25 | |
| mef-positive (M phenotype) | 1 - 32 | ||
| Clarithromycin | Staphylococcus aureus | Susceptible | 0.25 - 1 |
| erm-positive (MLSB) | > 64 | ||
| Streptococcus pneumoniae | Susceptible | ≤ 0.25 | |
| mef-positive (M phenotype) | 1 - 32 | ||
| Azithromycin | Staphylococcus aureus | Susceptible | 1 - 4 |
| erm-positive (MLSB) | > 64 | ||
| Streptococcus pneumoniae | Susceptible | ≤ 0.5 | |
| mef-positive (M phenotype) | 2 - 64 |
Experimental Protocols
The determination of macrolide susceptibility is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for determining the in vitro activity of an antimicrobial agent.
Protocol Outline:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and other macrolides are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Resistance Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of macrolide antibiotics and major resistance pathways.
Sweetening the Potency: A Comparative Guide to the Structure-Activity Relationship of Narbomycin and its Glycosylated Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activity of the 14-membered macrolide antibiotic, Narbomycin, and its novel glycosylated derivatives. Through engineered biosynthesis, the native D-desosamine sugar of this compound has been replaced with other sugar moieties, leading to analogs with significantly enhanced potency. This guide presents key experimental data, detailed protocols, and visual representations of the structure-activity relationships and experimental workflows.
Performance Comparison: Enhanced Antibacterial Activity through Glycosylation
The antibacterial efficacy of this compound and its glycosylated analogs was evaluated against both erythromycin-susceptible and -resistant strains of Enterococcus faecium and Staphylococcus aureus. The results, summarized in the table below, demonstrate that the substitution of the native D-desosamine sugar with L-rhamnose or 3-O-demethyl-D-chalcose leads to a marked improvement in antibacterial activity. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (μg/mL), where a lower value indicates greater potency.
| Compound | Sugar Moiety | Enterococcus faecium (Erythromycin-Susceptible) MIC (μg/mL) | Enterococcus faecium (Erythromycin-Resistant) MIC (μg/mL) | Staphylococcus aureus (Erythromycin-Susceptible) MIC (μg/mL) | Staphylococcus aureus (Erythromycin-Resistant) MIC (μg/mL) |
| This compound | D-desosamine | 64 | >128 | 32 | >128 |
| L-rhamnosyl-narbonolide | L-rhamnose | 16 | 32 | 8 | 16 |
| 3-O-demethyl-D-chalcosyl-narbonolide | 3-O-demethyl-D-chalcose | 8 | 16 | 4 | 8 |
| Erythromycin (Control) | L-cladinose | 0.5 | >128 | 0.25 | >128 |
Structure-Activity Relationship: The Crucial Role of the Sugar Moiety
The antibacterial activity of this compound and its analogs is intrinsically linked to the nature of the sugar moiety attached to the macrolactone ring. The native D-desosamine is a key determinant of its biological function. However, as the experimental data indicates, strategic replacement of this sugar can significantly enhance antibacterial potency. The improved activity of the L-rhamnose and 3-O-demethyl-D-chalcose analogs suggests that modifications to the glycosidic component can overcome certain mechanisms of resistance and improve interaction with the bacterial ribosome, the primary target of macrolide antibiotics.
Structure-Activity Relationship of this compound Analogs.
Experimental Protocols
Engineered Biosynthesis of Glycosylated this compound Analogs
The generation of this compound analogs was achieved through a combinatorial biosynthesis approach using a mutant strain of Streptomyces venezuelae (YJ003) with a deleted D-desosamine biosynthetic gene cluster.[1]
-
Vector Construction : Expression plasmids were constructed to carry different deoxysugar biosynthetic gene cassettes (for L-rhamnose and 3-O-demethyl-D-chalcose) and the gene for the substrate-flexible glycosyltransferase, DesVII.[1]
-
Transformation : The constructed plasmids were introduced into the S. venezuelae YJ003 mutant strain.[1]
-
Fermentation and Production : The recombinant S. venezuelae strains were cultured in a suitable fermentation medium to produce the novel this compound analogs.[1]
-
Isolation and Purification : The produced analogs were isolated from the culture broth and purified using chromatographic techniques.[1]
-
Structure Elucidation : The chemical structures of the purified analogs were confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1]
Experimental Workflow for this compound Analog Generation and Testing.
Antibacterial Activity Assay: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of this compound and its glycosylated analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum : Bacterial strains (E. faecium and S. aureus) were grown on appropriate agar plates. Colonies were then used to prepare a bacterial suspension in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve the final desired inoculum concentration.
-
Preparation of Antibiotic Dilutions : Stock solutions of the test compounds were prepared. Serial twofold dilutions of each compound were made in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation : Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) were included.
-
Incubation : The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC : Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Macrolide antibiotics, including this compound and its derivatives, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This prevents the elongation of the peptide chain and ultimately halts bacterial growth and replication. The enhanced activity of the glycosylated analogs suggests that the modified sugar moieties may improve the binding affinity of the molecule to the ribosomal target or enhance its ability to penetrate the bacterial cell wall and evade efflux pumps, which are common mechanisms of macrolide resistance. While the primary target is well-established, further research is needed to elucidate the specific impact of these novel glycosylated analogs on bacterial signaling pathways.
References
Safety Operating Guide
Proper Disposal of Narbomycin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Narbomycin, a macrolide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific protocols.
Disclaimer: The following are general guidelines based on the chemical class of this compound. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste.
I. Essential Safety and Handling
Before commencing any procedure involving this compound, a thorough risk assessment must be conducted. All personnel handling this compound must be trained on its potential hazards and the appropriate safety measures.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in solid or solution form:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Engineering Controls:
-
For handling solid (powder) this compound, a certified chemical fume hood is recommended to prevent inhalation of fine particles.
-
Ensure adequate ventilation in all areas where this compound is handled and stored.
II. This compound Disposal Procedures
The proper disposal route for this compound is determined by its form (solid, concentrated liquid, dilute liquid, or contaminated materials). Due to the lack of specific data on its thermal stability, incineration is the recommended final disposal method for all forms of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused solid this compound, solutions, and contaminated consumables.
-
Solid this compound and Concentrated Solutions:
-
Collect all solid this compound waste and concentrated solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include: "Hazardous Waste - this compound", the CAS Number (6036-25-5), and the appropriate hazard pictograms as determined by your institution.
-
Do not dispose of solid or concentrated this compound down the drain.
-
-
Dilute Aqueous Waste (e.g., cell culture media):
-
While some institutions may permit the autoclaving of media containing certain antibiotics, the heat stability of this compound is not definitively established.
-
Therefore, the most prudent approach is to treat all dilute liquid waste containing this compound as hazardous chemical waste.
-
Collect this waste in a designated, leak-proof hazardous waste container for liquids.
-
-
Contaminated Laboratory Consumables:
-
All disposable items such as gloves, pipette tips, and culture flasks that have come into contact with this compound must be considered hazardous waste.
-
Collect these items in a designated hazardous waste container lined with a durable plastic bag.
-
-
Storage and Collection:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's procedures for arranging the collection of hazardous waste by the EHS department or a certified waste disposal contractor.
-
III. Data Summary for Disposal Pathways
For clarity and ease of comparison, the recommended disposal pathways for different forms of this compound waste are summarized in the table below.
| Waste Stream | Recommended Disposal Method | Critical Handling and Storage Notes |
| Solid this compound Powder | Collection for Incineration | Store in a sealed, clearly labeled hazardous waste container in a designated area. |
| Concentrated this compound Solutions | Collection for Incineration | Use a leak-proof container; do not mix with incompatible waste streams. |
| Dilute Liquid Waste (e.g., Media) | Collection for Incineration | Treat as hazardous chemical waste; do not pour down the drain. |
| Contaminated Disposables | Collection for Incineration | Segregate from non-hazardous waste; use designated lined containers. |
IV. Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
